Product packaging for 2-(2-Aminopyrimidin-5-yl)benzaldehyde(Cat. No.:CAS No. 914349-52-3)

2-(2-Aminopyrimidin-5-yl)benzaldehyde

Cat. No.: B1388900
CAS No.: 914349-52-3
M. Wt: 199.21 g/mol
InChI Key: YWJYEVPDHFSBMD-UHFFFAOYSA-N
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Description

2-(2-Aminopyrimidin-5-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O B1388900 2-(2-Aminopyrimidin-5-yl)benzaldehyde CAS No. 914349-52-3

Properties

IUPAC Name

2-(2-aminopyrimidin-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-13-5-9(6-14-11)10-4-2-1-3-8(10)7-15/h1-7H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJYEVPDHFSBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=C(N=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661700
Record name 2-(2-Aminopyrimidin-5-yl)benzaldehyde
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Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-52-3
Record name 2-(2-Amino-5-pyrimidinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminopyrimidin-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. Possessing both a reactive aldehyde and the bio-isosteric aminopyrimidine core, this molecule serves as a critical intermediate for the synthesis of targeted therapeutics, particularly protein kinase inhibitors. This document details its physicochemical properties, outlines a robust synthetic methodology via palladium-catalyzed cross-coupling, explores its chemical reactivity, and discusses its application in the design of next-generation pharmaceuticals. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Chapter 1: Core Molecular Attributes and Physicochemical Properties

This compound (CAS No. 914349-52-3) is a bifunctional organic molecule featuring a benzaldehyde ring substituted at the 2-position with a 2-aminopyrimidine moiety.[1][2][3] This unique arrangement combines the versatile reactivity of an aromatic aldehyde with the proven pharmacophoric properties of the aminopyrimidine scaffold.

The aminopyrimidine core is widely recognized as a "privileged scaffold" in drug discovery.[4][5] Its structure mimics the adenine ring of ATP, allowing derivatives to act as competitive inhibitors by binding to the ATP-binding pocket of protein kinases.[4][5][6] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[4][7] The strategic placement of the aldehyde group provides a synthetic handle for further molecular elaboration, enabling chemists to build complex structures and fine-tune pharmacological activity.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource(s)
CAS Number 914349-52-3[1][2]
IUPAC Name This compound[3]
Molecular Formula C₁₁H₉N₃O[1]
Molecular Weight 199.21 g/mol [1]
InChI Key YWJYEVPDHFSBMD-UHFFFAOYSA-N[3]
SMILES Nc1ncc(cn1)c1ccccc1C=O[1]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]

Note: Experimental physical properties such as melting point and solubility are not widely reported in publicly available literature. Researchers should perform characterization upon synthesis or acquisition.

Chapter 2: Synthesis and Manufacturing Pathway

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern organic synthesis due to its mild conditions and tolerance of diverse functional groups.[8][9] The key disconnection involves coupling a pyrimidine-based halide with a benzaldehyde-based boronic acid or ester.

The preferred pathway couples 5-bromo-2-aminopyrimidine with 2-formylphenylboronic acid. This choice is strategic, as both starting materials are commercially available and the unprotected aniline on the pyrimidine ring is generally compatible with Suzuki coupling conditions.[8][10]

G cluster_reactants Starting Materials cluster_process Reaction Conditions A 5-Bromo-2-aminopyrimidine F Suzuki-Miyaura Cross-Coupling A->F B 2-Formylphenylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., K₂CO₃, K₃PO₄) D->F Activates E Solvent (e.g., Dioxane/H₂O, 2-MeTHF) E->F Medium G This compound F->G Yields

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Protocol 2.1: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative methodology based on established literature for similar couplings and should be adapted and optimized by qualified personnel.[9][10][11] All work should be performed in a fume hood with appropriate personal protective equipment.

  • Vessel Preparation: To a flame-dried Schlenk flask, add 2-formylphenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%).

  • Reagent Addition: Add 5-bromo-2-aminopyrimidine (1.0 equivalent).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as isopropanol and deionized water (2:1 ratio), via syringe.[9]

  • Reaction: Heat the mixture to reflux (approx. 85-90°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups.

Reactivity of the Aldehyde Group

The benzaldehyde moiety is a versatile functional group for building molecular complexity. Key transformations include:

  • Reductive Amination: The aldehyde can be converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a paramount reaction for linking the core scaffold to other fragments in drug design.

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, enabling the synthesis of stilbene-like structures.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile) or amines to form various heterocyclic systems (e.g., imines, Schiff bases).

Reactivity of the 2-Aminopyrimidine Group

The aminopyrimidine moiety is crucial for biological activity and can also be modified, although it is often preserved as the key pharmacophore.

  • N-Alkylation/N-Acylation: The exocyclic amino group can be functionalized, though this may disrupt the hydrogen bonding interactions critical for kinase binding.

  • Ring Nitrogen Reactivity: The pyrimidine ring nitrogens are weakly basic and can be protonated or potentially alkylated under specific conditions.

Chapter 4: Applications in Kinase Inhibitor Design

The primary application of this compound is as an intermediate for potent and selective protein kinase inhibitors.[4][5] The 2-aminopyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the natural binding of ATP.[6][7]

The aldehyde at the 2-position of the phenyl ring serves as an attachment point for a "vector group" designed to extend into other regions of the ATP binding site, such as the solvent-exposed region or a hydrophobic back pocket. By carefully selecting the amine used in a subsequent reductive amination reaction, medicinal chemists can target unique features of a specific kinase, thereby achieving selectivity and potency.

G cluster_mol Drug Design Logic cluster_target Kinase ATP Binding Site cluster_reaction Synthetic Elaboration mol This compound 2-Aminopyrimidine Moiety Phenyl Linker Aldehyde Handle kinase Hinge Region Hydrophobic Pocket Solvent Front mol:f1->kinase:f0 H-Bonds mol:f2->kinase:f1 Occupies rxn Reductive Amination with selected R-NH₂ mol:f3->rxn rxn->kinase:f2 Projects Vector Group (R) Towards Solvent Front

Caption: Structure-Activity Relationship (SAR) design strategy.

This modular design approach allows for the rapid generation of compound libraries to screen against panels of kinases, accelerating the discovery of novel drug candidates for diseases ranging from cancer to inflammatory disorders.[12]

References

An In-depth Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde (CAS: 914349-52-3): A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a pivotal heterocyclic building block in contemporary medicinal chemistry. The document delves into its chemical identity, synthesis via palladium-catalyzed cross-coupling, and its strategic application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. Detailed experimental protocols, safety considerations, and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization. This guide emphasizes the causality behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] Its prevalence in numerous clinically successful drugs, such as the anticancer agents Imatinib and Palbociclib, underscores its significance.[2] The nitrogen atoms within the pyrimidine ring act as key hydrogen bond acceptors, facilitating precise interactions with biological targets, particularly the hinge region of protein kinases.

This compound (CAS No. 914349-52-3) has emerged as a crucial intermediate, ingeniously combining the bio-active 2-aminopyrimidine core with a reactive benzaldehyde functionality. This unique bifunctional architecture allows for its seamless integration into complex molecular frameworks, serving as a linchpin in the synthesis of a new generation of targeted therapies. The aldehyde group provides a versatile handle for subsequent chemical transformations, such as reductive amination, Wittig reactions, or the formation of Schiff bases, enabling the exploration of diverse chemical space in drug discovery campaigns.

This guide will provide an in-depth exploration of this valuable compound, from its synthesis to its application, to empower researchers in their quest for novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 914349-52-3[3]
Molecular Formula C₁₁H₉N₃O[3]
Molecular Weight 199.21 g/mol [3]
Appearance Solid (typically a powder)[4]
Purity ≥95%[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[3]
SMILES Nc1ncc(cn1)c1ccccc1C=O[3]
InChI Key YWJYEVPDHFSBMD-UHFFFAOYSA-N[5]

Synthesis of this compound: A Mechanistic Approach

The most direct and industrially scalable approach for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, a methodology that was recognized with the 2010 Nobel Prize in Chemistry.

The logical disconnection for this synthesis involves coupling 5-bromo-2-aminopyrimidine with 2-formylphenylboronic acid. This strategy is advantageous due to the commercial availability of 2-formylphenylboronic acid and the straightforward synthesis of the bromopyrimidine starting material.

Caption: Synthetic workflow for this compound.
Synthesis of Starting Material: 5-Bromo-2-aminopyrimidine

Rationale: The bromination of 2-aminopyrimidine is a crucial first step. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a solid, easy-to-handle source of electrophilic bromine, offering high regioselectivity for the electron-rich 5-position of the pyrimidine ring. The reaction is typically performed in a polar aprotic solvent like acetonitrile.

Experimental Protocol:

  • To a solution of 2-aminopyrimidine (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0°C (ice bath).[6]

  • Allow the reaction mixture to warm to room temperature and stir overnight in the dark.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Wash the residue with water to remove succinimide and any unreacted starting materials.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield 5-bromo-2-aminopyrimidine as a white solid.[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. A palladium(0) species, generated in situ from a palladium(II) precatalyst, is the active catalytic species. The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.

Experimental Protocol:

  • To a flame-dried reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification Rationale: The primary impurity in the crude product is often the corresponding carboxylic acid, formed by the oxidation of the aldehyde. Column chromatography on silica gel is an effective method for purification. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used, where the less polar aldehyde elutes before the more polar carboxylic acid impurity.[7] In some cases, recrystallization from a suitable solvent system can also yield a highly pure product.

Purification Protocol (Column Chromatography):

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain this compound.

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons of both the pyrimidine and benzene rings, the aldehyde proton (typically around 9-10 ppm), and the amino protons.

  • ¹³C NMR: Will display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde (around 190 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (199.21 g/mol ) should be observed.

  • Infrared Spectroscopy (IR): Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the aldehyde, and aromatic C-H and C=C stretches are expected.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.

The 2-aminopyrimidine core of the molecule is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The benzaldehyde group serves as a strategic attachment point for introducing various substituents that can occupy adjacent pockets, thereby enhancing potency and selectivity.

Targeting the PI3K/BRAF Signaling Pathways

The PI3K/AKT/mTOR and Ras/RAF/MEK signaling pathways are critical for cell growth, proliferation, and survival. Aberrations in these pathways are common in many cancers. A promising therapeutic strategy is the development of dual inhibitors that can simultaneously target key nodes in both pathways, such as PI3K and BRAF.

The 2-(2-aminopyrimidin-5-yl) moiety has been identified as a key structural motif in the design of such dual inhibitors. The aldehyde functionality of this compound can be elaborated through various chemical reactions to introduce functionalities that bind to other regions of the kinase active site, leading to potent dual inhibitory activity.

PI3K_BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 2-Aminopyrimidine -based Inhibitor Inhibitor->BRAF Inhibitor->PI3K

Caption: Simplified PI3K/BRAF signaling pathways and targets for dual inhibition.
Other Kinase Targets

The versatility of the 2-aminopyrimidine scaffold extends to a wide range of other kinase targets implicated in cancer and other diseases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis.

  • Src and Abl Kinases: Implicated in various cancers, including chronic myelogenous leukemia (CML).

In each of these cases, this compound can serve as a valuable starting point for the synthesis of libraries of potential inhibitors for screening and lead optimization.

Safety and Handling

As a senior application scientist, ensuring the safe handling of all chemical reagents is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, a risk assessment based on its constituent functional groups and the reagents used in its synthesis is crucial.

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Keep away from sources of ignition.

Reagent-Specific Hazards:

  • Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric. Handle under an inert atmosphere and keep away from combustible materials.

  • Boronic Acids: Can be irritants. Avoid inhalation of dust.

  • Solvents (e.g., Dioxane, Toluene): Are flammable and may have associated health risks. Consult the specific SDS for each solvent.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention. All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, primarily through the robust Suzuki-Miyaura coupling, is well-established, providing reliable access to this key intermediate. The convergence of the biologically significant 2-aminopyrimidine scaffold and the synthetically versatile benzaldehyde functionality makes it an invaluable tool for medicinal chemists. Its application in the development of kinase inhibitors, particularly in the context of dual-targeting strategies, highlights its potential to contribute to the next generation of precision medicines. This guide has provided the foundational knowledge and practical insights necessary for researchers to confidently and effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a heterocyclic compound of significant interest to researchers and professionals in the fields of drug discovery, medicinal chemistry, and organic synthesis. We will delve into its chemical properties, synthesis, potential applications, and safe handling protocols, offering field-proven insights and methodologies.

Physicochemical Properties and Molecular Structure

This compound is a bifunctional molecule featuring a 2-aminopyrimidine core linked to a benzaldehyde moiety. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecular architectures.

The 2-aminopyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds, including approved drugs, owing to its ability to participate in various non-covalent interactions with biological targets.[1][2] The benzaldehyde group serves as a versatile chemical handle for further synthetic modifications, such as reductive amination, condensation reactions, and the formation of Schiff bases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₉N₃O[3]
Molecular Weight 199.21 g/mol [3]
CAS Number 914349-52-3[4]
Predicted Boiling Point 482.6 ± 55.0 °C[4]
Predicted Density 1.284 ± 0.06 g/cm³[4]
Predicted pKa 3.11 ± 0.10[4]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[4]

Synthesis of this compound

While a variety of methods exist for the synthesis of substituted 2-aminopyrimidines, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely employed strategy for the formation of the C-C bond between the pyrimidine and phenyl rings.[5][6] This palladium-catalyzed reaction offers high yields and excellent functional group tolerance.

Below is a representative, field-proven protocol for the synthesis of this compound. This protocol is based on established Suzuki-Miyaura coupling methodologies for analogous heterocyclic compounds.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 5-bromo-2-aminopyrimidine and 2-formylphenylboronic acid.

Materials:

  • 5-bromo-2-aminopyrimidine

  • 2-formylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). The solvent volume should be sufficient to dissolve the reactants.

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as the final product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can lead to catalyst deactivation and reduced reaction yields. Therefore, maintaining an inert atmosphere is crucial.

  • Degassed Solvents: Dissolved oxygen in the solvents can also contribute to the degradation of the catalyst.

  • Base: The base (potassium carbonate) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure the complete consumption of the limiting halide reactant.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product 5-bromo-2-aminopyrimidine 5-bromo-2-aminopyrimidine Reaction_Setup Combine in Dioxane/Water under Inert Atmosphere 5-bromo-2-aminopyrimidine->Reaction_Setup 2-formylphenylboronic_acid 2-formylphenylboronic acid 2-formylphenylboronic_acid->Reaction_Setup Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction_Setup Base K2CO3 Base->Reaction_Setup Heating Heat to 80-90°C (12-24h) Reaction_Setup->Heating Suzuki-Miyaura Coupling Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Suzuki-Miyaura synthesis workflow.

Potential Applications in Drug Discovery

The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs targeting a range of diseases.[8] Derivatives of 2-aminopyrimidine have shown diverse biological activities, including as inhibitors of kinases, β-glucuronidase, and as antimicrobial and antiviral agents.[1][2][9]

The title compound, this compound, serves as a key intermediate for the synthesis of a library of compounds for screening against various biological targets. For instance, the aldehyde functionality can be readily converted into a variety of other functional groups or used to link the molecule to other pharmacophores.

Hypothetical Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine-based drugs function as ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of this class of inhibitors. The rest of the molecule can be tailored to occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Kinase_Inhibition cluster_inhibitor Inhibitor cluster_kinase Kinase ATP-Binding Pocket Inhibitor 2-Aminopyrimidine Derivative Hinge_Region Hinge Region Inhibitor->Hinge_Region H-Bonding Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Hypothetical kinase inhibition mechanism.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton (-CHO): A singlet in the range of 9.5-10.5 ppm.

  • Aromatic Protons: Signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzaldehyde and pyrimidine rings. The coupling patterns will be indicative of their substitution patterns.

  • Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190 ppm.

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of 110-160 ppm.

IR (Infrared) Spectroscopy:

  • N-H Stretch: A sharp to broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ characteristic of the aldehyde carbonyl group.[10]

  • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region from the pyrimidine and phenyl rings.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): An ion at m/z = 199, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragments would include the loss of the formyl group (-CHO) and other fragments arising from the cleavage of the pyrimidine and phenyl rings.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from related compounds such as 2-aminobenzaldehyde and benzaldehyde.[11][12]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

  • Fire Hazards: Keep away from heat, sparks, and open flames.[1]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[8]

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, primarily through robust methods like the Suzuki-Miyaura coupling, is well-established. The presence of the 2-aminopyrimidine pharmacophore suggests its potential for the development of novel therapeutics, particularly as enzyme inhibitors. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this compound in their drug discovery and development endeavors.

References

Spectroscopic Characterization of 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic characterization of 2-(2-Aminopyrimidin-5-yl)benzaldehyde, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies for confirming the structure and purity of this compound.

Introduction

This compound, with the chemical formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol , is a bifunctional molecule featuring a reactive aldehyde group and a nucleophilic aminopyrimidine moiety.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Accurate and comprehensive characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. This guide outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for its analysis.

It is important to note that publicly available, experimentally-derived spectra for this compound are limited. Therefore, the data presented herein is a combination of information from chemical suppliers and predictions based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Rationale for Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its unobtrusive solvent peaks. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns of the aromatic protons.

Expected ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.8s2HPyrimidine protons (H-4, H-6)
~8.0 - 7.5m4HBenzaldehyde aromatic protons
~6.8s (broad)2HAmine protons (-NH₂)

Interpretation:

  • The aldehyde proton is expected to appear as a sharp singlet significantly downfield (around 10.0 ppm) due to the strong deshielding effect of the carbonyl group.

  • The two equivalent protons on the pyrimidine ring are predicted to resonate as a singlet at approximately 8.8 ppm.

  • The four protons of the benzaldehyde ring will likely appear as a complex multiplet between 7.5 and 8.0 ppm.

  • The amine protons are expected to show a broad singlet around 6.8 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR experiment is standard for obtaining singlets for each unique carbon atom, simplifying the spectrum. A sufficient number of scans are necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl carbon (C=O)
~163Pyrimidine carbon (C-2)
~158Pyrimidine carbons (C-4, C-6)
~138Benzaldehyde carbon (C-1)
~135Benzaldehyde carbon (C-2)
~132Benzaldehyde carbon (C-4)
~130Benzaldehyde carbons (C-3, C-5)
~128Benzaldehyde carbon (C-6)
~115Pyrimidine carbon (C-5)

Interpretation:

  • The aldehyde carbonyl carbon is the most deshielded and will appear at the lowest field (~192 ppm).

  • The carbons of the pyrimidine ring are expected in the 115-163 ppm range, with the carbon attached to the two nitrogen atoms (C-2) being the most deshielded.

  • The carbons of the benzaldehyde ring will resonate in the typical aromatic region of 128-138 ppm.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the DMSO-d₆ lock signal.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is suitable.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in DMSO-d6 start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument setup Tune & Shim instrument->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent phase->reference analyze Analyze Spectra reference->analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, aldehyde, and aromatic functionalities.

Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, requiring minimal sample preparation. Alternatively, a KBr pellet can be prepared for transmission IR spectroscopy.

Expected IR Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3200Medium, BroadN-HStretching (Amine)
3100-3000MediumC-HStretching (Aromatic)
~2820, ~2720MediumC-HStretching (Aldehyde)
~1700StrongC=OStretching (Aldehyde)
~1640StrongC=NStretching (Pyrimidine)
~1600, ~1475Medium-StrongC=CStretching (Aromatic)
~1200MediumC-NStretching (Amine)

Interpretation:

  • The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine.

  • The presence of an aldehyde is confirmed by the C-H stretching bands around 2820 and 2720 cm⁻¹ (Fermi doublet) and the very strong C=O stretching absorption at approximately 1700 cm⁻¹.

  • The aromatic rings (both benzaldehyde and pyrimidine) will show C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1475 cm⁻¹ region.

  • The C=N stretching of the pyrimidine ring is expected around 1640 cm⁻¹.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid sample directly onto the crystal.

  • Instrument Setup: Place the ATR accessory into the sample compartment of the FTIR spectrometer.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed for characteristic absorption bands.

Diagram of the IR (ATR) Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean Clean ATR Crystal apply_sample Apply Solid Sample clean->apply_sample background Collect Background Spectrum apply_sample->background sample_scan Collect Sample Spectrum background->sample_scan subtract Subtract Background sample_scan->subtract analyze Analyze Absorption Bands subtract->analyze

Caption: Workflow for IR (ATR) spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition.

Expected MS Data

m/z ValueIon
200.0824[M+H]⁺
199.0746[M]⁺

Interpretation:

  • The primary ion observed in the ESI mass spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 200.

  • Using HRMS, the exact mass of the [M+H]⁺ ion can be determined and compared to the calculated value (200.0824 for C₁₁H₁₀N₃O⁺) to confirm the elemental composition with high accuracy.

  • Depending on the ionization conditions, a molecular ion [M]⁺ at m/z 199 may also be observed.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI-mass spectrometer. The sample solution is introduced into the ion source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. A mass range of m/z 50-500 is appropriate.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and compare the measured m/z value with the calculated molecular weight. If using HRMS, compare the measured exact mass with the calculated value for the predicted elemental formula.

Diagram of the MS (ESI) Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve in Solvent dilute Prepare Dilute Solution dissolve->dilute infuse Infuse into ESI Source dilute->infuse ionize Ionize Sample infuse->ionize acquire Acquire Mass Spectrum ionize->acquire identify_ion Identify [M+H]⁺ Peak acquire->identify_ion confirm_mass Confirm Molecular Weight identify_ion->confirm_mass

Caption: Workflow for MS (ESI) analysis.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation and purity assessment of this compound. This guide serves as a practical resource for scientists, outlining the expected data and the rationale behind the experimental methodologies. Adherence to these analytical practices ensures the high quality of this important synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry and materials science.

References

An In-Depth Technical Guide to the Synthesis of 2-(2-Aminopyrimidin-5-yl)benzaldehyde Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Aminopyrimidin-5-yl)benzaldehyde is a crucial building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive aldehyde group ortho to a biaryl linkage with an aminopyrimidine moiety, makes it a valuable intermediate for the synthesis of a wide range of complex heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key intermediate, focusing on the selection and preparation of its core starting materials.

The predominant and most versatile approach to the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, most notably the Suzuki-Miyaura coupling.[1][2][3] This powerful carbon-carbon bond-forming reaction allows for the efficient connection of two key fragments: a pyrimidine component and a benzaldehyde component. Therefore, the successful synthesis of the final product hinges on the effective preparation of these two starting materials.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5][6][7][8] The general scheme for the synthesis of this compound via this method is depicted below.

Figure 1: General scheme for the Suzuki-Miyaura cross-coupling reaction.

This guide will now delve into the synthesis of the two critical starting materials: 5-bromopyrimidin-2-amine and 2-formylphenylboronic acid .

Synthesis of the Pyrimidine Component: 5-Bromopyrimidin-2-amine

5-Bromopyrimidin-2-amine serves as the heterocyclic halide partner in the Suzuki coupling. Its synthesis is typically straightforward, starting from the commercially available and inexpensive 2-aminopyrimidine.

Preferred Synthetic Route: Electrophilic Bromination

The most common and efficient method for the preparation of 5-bromopyrimidin-2-amine is the direct electrophilic bromination of 2-aminopyrimidine. The electron-donating amino group activates the pyrimidine ring towards electrophilic substitution, primarily at the C5 position.

Key Reagents and Rationale
  • 2-Aminopyrimidine: The readily available starting material.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a preferred choice due to its ease of handling and milder reaction conditions compared to elemental bromine.[9] Using bromine directly is also a viable option, often carried out in solvents like acetic acid or with a halogenated hydrocarbon in the presence of an inorganic base.[10][11]

  • Solvent: Acetonitrile is a common solvent for reactions involving NBS, as it is relatively inert and effectively dissolves the starting materials.[9]

Figure 2: Workflow for the synthesis of 5-bromopyrimidin-2-amine via bromination.

Experimental Protocol: Synthesis of 5-Bromopyrimidin-2-amine

The following protocol is a representative example for the synthesis of 5-bromopyrimidin-2-amine.

  • Dissolution: Dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05-1.1 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight in the dark.

  • Work-up: Remove the solvent under reduced pressure. Wash the resulting solid with water.

  • Isolation: Collect the solid by suction filtration and dry it under a vacuum to yield 5-bromopyrimidin-2-amine as a white solid.[9]

ParameterValueReference
Starting Material2-Aminopyrimidine[12]
ReagentN-Bromosuccinimide[9]
SolventAcetonitrile[9]
Typical Yield>90%[9]

Synthesis of the Benzaldehyde Component: 2-Formylphenylboronic Acid

2-Formylphenylboronic acid is a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[13] Its preparation can be more challenging than that of the pyrimidine component due to the reactivity of the formyl group.

Common Synthetic Routes

Several methods exist for the synthesis of 2-formylphenylboronic acid, primarily involving the introduction of a boronic acid or boronate ester group onto a benzaldehyde precursor.

1. From a Protected 2-Halobenzaldehyde

This is a widely used and reliable method. The aldehyde group is first protected to prevent its reaction with the organometallic intermediates formed during the borylation step.

References

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in the heterocyclic compound 2-(2-Aminopyrimidin-5-yl)benzaldehyde. This molecule is of significant interest in medicinal chemistry and drug development, primarily due to the prevalence of the 2-aminopyrimidine scaffold in a wide array of biologically active agents, including kinase inhibitors.[1][2][3] The interplay between the electrophilic aldehyde and the electron-rich aminopyrimidine ring system dictates its chemical behavior and utility as a versatile synthetic intermediate. This guide will delve into the synthesis of the title compound, its structural and electronic properties, and a detailed examination of the reactivity of the aldehyde moiety in key organic transformations. Experimental protocols, mechanistic insights, and practical considerations are provided to enable researchers to effectively utilize this valuable building block in their synthetic endeavors.

Introduction: The Significance of this compound

The 2-aminopyrimidine motif is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] Its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, makes it a cornerstone in the design of targeted therapies. The title compound, this compound, combines this important heterocyclic system with a reactive aldehyde group, opening avenues for a diverse range of chemical modifications and the construction of complex molecular architectures. The aldehyde serves as a synthetic handle for the introduction of various pharmacophoric groups and for the assembly of larger, more intricate drug candidates.

Synthesis and Characterization

Synthesis via Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for the synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach typically couples a halosubstituted 2-aminopyrimidine with a formylphenylboronic acid derivative. The regioselectivity of such couplings on dihalopyrimidines is a key consideration, with steric and electronic factors influencing the site of reaction.[1][4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Solvent and Catalyst: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Palladium Catalyst: Introduce a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

DOT Script for Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromo-2-aminopyrimidine 5-bromo-2-aminopyrimidine Reaction_Vessel Reaction Mixture 5-bromo-2-aminopyrimidine->Reaction_Vessel 2-formylphenylboronic_acid 2-formylphenylboronic acid 2-formylphenylboronic_acid->Reaction_Vessel Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ or Cs₂CO₃ Base->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Temperature 80-100 °C Temperature->Reaction_Vessel Product This compound Workup Aqueous Work-up & Purification Workup->Product Isolation Reaction_Vessel->Workup Reaction

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm), aromatic protons of the benzaldehyde ring, and protons of the pyrimidine ring. The amino group protons may appear as a broad singlet.[5][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will feature a downfield signal for the carbonyl carbon of the aldehyde (δ 190-200 ppm), along with signals for the aromatic and heterocyclic carbons.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the range of 1690-1715 cm⁻¹. N-H stretching vibrations for the amino group will be observed around 3100-3500 cm⁻¹.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[9][10]

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a versatile functional group that participates in a wide range of chemical transformations. Its reactivity is influenced by the electronic properties of the 2-aminopyrimidine substituent. The aminopyrimidine ring is generally considered an electron-rich heterocycle, which can donate electron density to the benzaldehyde ring, potentially modulating the electrophilicity of the aldehyde carbonyl carbon.[11]

Schiff Base Formation

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a fundamental transformation. This reaction is often a key step in the synthesis of more complex molecules.[12]

Plausible Reaction Scheme: Schiff Base Formation

Experimental Protocol: Schiff Base Formation

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst (Optional): For less reactive amines, a catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 1-6 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the imine product may precipitate from the reaction mixture upon cooling. Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. It involves the in-situ formation of a Schiff base, followed by its reduction.

Plausible Reaction Scheme: Reductive Amination

Experimental Protocol: Reductive Amination

  • Initial Mixture: Dissolve this compound (1.0 eq) and the amine (primary or secondary, 1.0-1.5 eq) in a solvent like methanol, ethanol, or dichloromethane.

  • Reducing Agent: Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours.

  • Quenching and Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the resulting amine by column chromatography.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Plausible Reaction Scheme: Knoevenagel Condensation

Experimental Protocol: Knoevenagel Condensation

  • Reactant Solution: Dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0-1.2 eq) in a suitable solvent like ethanol or toluene.

  • Catalyst: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction Conditions: Heat the mixture to reflux for 2-8 hours, often with the removal of water using a Dean-Stark apparatus.

  • Product Isolation: Cool the reaction mixture. The product may crystallize out of solution. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes using a phosphorus ylide.

Plausible Reaction Scheme: Wittig Reaction

Experimental Protocol: Wittig Reaction

  • Ylide Generation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Aldehyde Addition: Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C) and add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. After drying and concentration, purify the alkene product by column chromatography.

Intramolecular Reactivity and Cyclization Potential

The ortho-disposition of the aldehyde and the 2-aminopyrimidine moiety on the benzene ring presents the possibility for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The amino group of the pyrimidine ring can, under certain conditions, act as an intramolecular nucleophile, attacking the aldehyde.

DOT Script for Intramolecular Cyclization Pathway

Intramolecular_Cyclization Start This compound Intermediate Cyclized Intermediate Start->Intermediate Intramolecular Nucleophilic Attack (Acid or Base Catalysis) Product Fused Heterocycle (e.g., Pyrimido[1,2-a]quinolinone derivative) Intermediate->Product Dehydration/ Aromatization

Caption: Plausible pathway for intramolecular cyclization.

Such cyclizations can often be promoted by acid or base catalysis and may lead to novel polycyclic scaffolds of interest in drug discovery.[13][14] The specific reaction conditions will determine the feasibility and outcome of these intramolecular transformations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. The aldehyde group undergoes a rich variety of chemical transformations, including Schiff base formation, reductive amination, Knoevenagel condensation, and the Wittig reaction. The electronic influence of the 2-aminopyrimidine substituent and the potential for intramolecular cyclization add further dimensions to its reactivity profile. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important heterocyclic aldehyde.

References

Unveiling the Therapeutic Landscape of 2-(2-Aminopyrimidin-5-yl)benzaldehyde Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically impactful therapeutics. Its inherent ability to engage with a multitude of biological targets, primarily protein kinases, has cemented its status as a cornerstone of modern drug discovery. This in-depth technical guide provides a comprehensive exploration of the potential biological targets of 2-(2-aminopyrimidin-5-yl)benzaldehyde derivatives. We will delve into the scientific rationale underpinning their target interactions, present detailed, field-proven experimental protocols for target identification and validation, and visualize the complex biological systems in which these derivatives exert their effects. This guide is intended to empower researchers and drug development professionals with the knowledge and methodologies required to unlock the full therapeutic potential of this versatile chemical class.

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Drug Discovery

The 2-aminopyrimidine moiety is a heterocyclic aromatic organic compound that has garnered significant attention in pharmaceutical research. Its structural resemblance to the adenine base of ATP, the universal energy currency and phosphate donor in cellular signaling, makes it an exceptional scaffold for the design of competitive inhibitors, particularly for ATP-dependent enzymes like protein kinases.[1] This bioisosteric relationship allows 2-aminopyrimidine derivatives to effectively occupy the ATP-binding pocket of a wide array of kinases, thereby modulating their catalytic activity.[1][2] The versatility of the 2-aminopyrimidine core allows for extensive chemical modification, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

The addition of a benzaldehyde group at the 5-position of the 2-aminopyrimidine ring introduces further opportunities for structural diversification and interaction with biological targets. The aldehyde functionality can act as a reactive handle for covalent modification of target proteins or serve as a key pharmacophoric element for non-covalent interactions.

Potential Biological Targets: A Multi-faceted Landscape

The biological activities of 2-aminopyrimidine derivatives are diverse, with a significant body of evidence pointing towards their role as modulators of key cellular signaling pathways. While protein kinases are the most prominent targets, other enzyme families and receptors have also been identified, highlighting the broad therapeutic potential of this chemical class.

Protein Kinases: The Primary Frontier

Protein kinases are a large family of enzymes that play a pivotal role in regulating virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 2-aminopyrimidine scaffold has been successfully exploited to develop inhibitors for a multitude of kinases.

2.1.1. Receptor Tyrosine Kinases (RTKs)

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation and survival, and its aberrant activation is implicated in numerous cancers.[1] 2-aminopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it a critical therapeutic target. Several 2-aminopyrimidine derivatives have demonstrated potent inhibitory activity against both wild-type and mutated FLT3.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 2-aminopyrimidine derivatives have been investigated as VEGFR inhibitors.

  • Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR is involved in cell growth and division, and its dysregulation is associated with various cancers.

2.1.2. Non-Receptor Tyrosine Kinases

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses. 2-aminopyrimidine derivatives have been explored as inhibitors of JAKs for the treatment of autoimmune diseases and cancers.

2.1.3. Serine/Threonine Kinases

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Some 2-aminopyrimidine derivatives have been identified as dual inhibitors of CDKs and Histone Deacetylases (HDACs).[3]

  • Aurora Kinases and Polo-like Kinases (PLKs): These kinases are essential for mitotic progression, and their inhibition is a promising strategy for cancer therapy. The 2-aminopyrimidine scaffold is a common feature in many Aurora and Polo-like kinase inhibitors.[4]

  • PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell survival, growth, and metabolism. While not a direct kinase, Akt is a key downstream effector, and inhibitors targeting upstream kinases like PI3K often feature the 2-aminopyrimidine core.

Below is a diagram illustrating the EGFR signaling pathway, a common target of 2-aminopyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Transcription STAT->Transcription EGF EGF EGF->EGFR Binds

Caption: Simplified EGFR Signaling Pathway.

Non-Kinase Targets: Expanding the Horizon

While kinases are a major focus, the therapeutic potential of this compound derivatives extends to other target classes.

  • β-Glucuronidase: Elevated levels of this enzyme are associated with certain cancers and other diseases.[5][6][7][8] Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase.[5][7][9][10][11]

  • Histamine H4 Receptors: These receptors are involved in inflammatory and immune responses. 2-aminopyrimidine derivatives have been developed as antagonists for the histamine H4 receptor, showing potential for the treatment of inflammatory conditions.[1][4][12][13]

  • Microbial Targets: The 2-aminopyrimidine scaffold has been shown to possess antimicrobial and anti-biofilm properties.[2][14][15][16] The precise molecular targets within microbial pathogens are an active area of investigation but may involve enzymes essential for bacterial survival or virulence. Some derivatives have been shown to inhibit biofilm formation in both Gram-positive and Gram-negative bacteria.[14][16]

Experimental Protocols for Target Identification and Validation

A critical aspect of drug discovery is the unambiguous identification and validation of a compound's biological target(s). The following section provides detailed, step-by-step protocols for key experimental workflows.

Target Identification: Unmasking the Molecular Partner

3.1.1. Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This powerful technique allows for the isolation and identification of proteins that bind to a small molecule of interest.

AC_MS_Workflow start Start: 2-(2-Aminopyrimidin-5-yl) benzaldehyde Derivative immobilize Immobilize Derivative on Solid Support start->immobilize incubate Incubate with Cell Lysate immobilize->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by Mass Spectrometry elute->ms end End: List of Potential Targets ms->end

Caption: Affinity Chromatography-Mass Spectrometry Workflow.

Detailed Protocol:

  • Immobilization of the Derivative:

    • Synthesize an analog of the this compound derivative containing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amine).

    • Covalently attach the linker-modified derivative to a solid support matrix (e.g., NHS-activated sepharose beads).

  • Preparation of Cell Lysate:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to obtain a total protein extract.

  • Affinity Capture:

    • Incubate the cell lysate with the immobilized derivative beads to allow for binding of target proteins.

    • Include a control incubation with beads that have not been coupled to the derivative to identify non-specific binders.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the derivative.

  • Elution:

    • Elute the specifically bound proteins from the beads using a competitive ligand (e.g., the free derivative) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Target Engagement: Confirming Interaction in a Cellular Context

3.2.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target protein within intact cells. The principle is that ligand binding stabilizes a protein against thermal denaturation.

Detailed Protocol:

  • Cell Treatment:

    • Treat cultured cells with the this compound derivative or a vehicle control for a defined period.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells to release the proteins.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection:

    • Analyze the amount of the soluble target protein remaining in the supernatant by Western blotting using a specific antibody.

    • A shift in the melting curve of the target protein in the presence of the derivative indicates target engagement.

Target Validation: Linking Target to Phenotype

3.3.1. In Vitro Kinase Assays

These assays are used to determine the inhibitory potency of a compound against a purified kinase.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay Protocol:

  • Assay Setup:

    • In a microplate, add the purified kinase, a biotinylated substrate peptide, and the this compound derivative at various concentrations.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature to allow for substrate phosphorylation.

  • Detection:

    • Stop the reaction and add a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • If the substrate is phosphorylated, the antibody and streptavidin will bring the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal.

  • Data Analysis:

    • Measure the HTRF signal on a compatible plate reader.

    • Plot the signal against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Kinase Assay Protocol:

  • Assay Setup:

    • Similar to the HTRF assay, combine the kinase, a biotinylated substrate, and the inhibitor in a microplate.

  • Kinase Reaction:

    • Start the reaction with the addition of ATP and incubate.

  • Detection:

    • Add streptavidin-coated donor beads and protein A-coated acceptor beads conjugated to a phospho-specific antibody.

    • Upon phosphorylation, the beads are brought into proximity, generating a chemiluminescent signal.

  • Data Analysis:

    • Measure the signal using an AlphaScreen-compatible plate reader and calculate the IC50.

3.3.2. Target Knockdown using siRNA

This technique is used to confirm that the observed cellular phenotype of a compound is due to its interaction with a specific target.

Detailed Protocol:

  • siRNA Transfection:

    • Transfect cells with small interfering RNA (siRNA) molecules that are specifically designed to degrade the mRNA of the target protein, leading to a reduction in its expression.

    • Use a non-targeting siRNA as a negative control.

  • Confirmation of Knockdown:

    • After a suitable incubation period, lyse the cells and confirm the reduction of the target protein levels by Western blotting.

  • Phenotypic Assay:

    • Treat the knockdown cells and control cells with the this compound derivative.

    • If the compound's effect is diminished in the knockdown cells, it provides strong evidence that the protein is the relevant target.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data, such as IC50 values from kinase assays, should be summarized in a structured table.

Table 1: Inhibitory Activity of a Hypothetical this compound Derivative (Compound X)

Target KinaseIC50 (nM)Assay Type
EGFR15HTRF
FLT325AlphaScreen
VEGFR2150HTRF
JAK2500AlphaScreen
CDK2>1000HTRF

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its proven ability to interact with a range of biologically important targets, particularly protein kinases, underscores its significance in medicinal chemistry. By employing a systematic and rigorous approach to target identification and validation, as outlined in this guide, researchers can effectively elucidate the mechanism of action of these derivatives and accelerate their translation into clinically valuable drugs. The combination of biochemical, cellular, and proteomic techniques provides a robust framework for understanding the complex interplay between these small molecules and their biological targets, ultimately paving the way for the next generation of targeted therapies.

References

The Strategic Intermediate: A Technical Guide to 2-(2-Aminopyrimidin-5-yl)benzaldehyde for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with high efficacy and selectivity is paramount. Within this pursuit, certain molecular scaffolds have emerged as "privileged structures" due to their ability to interact with a wide range of biological targets. The 2-aminopyrimidine moiety is a cornerstone of this class, renowned for its role in the development of targeted therapies, particularly in oncology. This guide provides an in-depth technical overview of 2-(2-Aminopyrimidin-5-yl)benzaldehyde (CAS No. 914349-52-3), a versatile synthetic intermediate that strategically combines the bioactivity of the 2-aminopyrimidine core with the reactive potential of a benzaldehyde functionality.[1] Its unique architecture makes it a critical building block for the synthesis of complex kinase inhibitors and other targeted therapeutics. This document will serve as a comprehensive resource for researchers, chemists, and drug development professionals, offering insights into its synthesis, properties, and extensive applications.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective use in a laboratory or manufacturing setting. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 914349-52-3[1]
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.21 g/mol
Appearance Solid (form may vary)
Boiling Point 482.6±55.0 °C (Predicted)
Density 1.284±0.06 g/cm³ (Predicted)
Storage Conditions Inert atmosphere (Argon or Nitrogen), 2–8 °C, protect from light

Predicted Spectroscopic Data:

While a comprehensive, publicly available experimental dataset is limited, the expected spectroscopic signatures can be predicted based on the analysis of its constituent functional groups and related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the aromatic protons of the benzaldehyde ring, the aldehyde proton (typically a singlet between 9-10 ppm), and the amine protons (a broad singlet). The coupling patterns of the aromatic protons will be indicative of the ortho-substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will feature characteristic peaks for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm region), as well as distinct signals for the carbons of the pyrimidine and benzene rings.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, characteristic of an aromatic aldehyde.[2][3][4][5] Additionally, N-H stretching bands for the primary amine will be present in the 3300-3500 cm⁻¹ region, and C-H stretching bands for the aromatic rings will appear above 3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (CHO) and the aldehydic hydrogen.[6]

Synthesis of this compound: A Mechanistic Perspective

The most logical and industrially scalable approach to the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method offers high yields, excellent functional group tolerance, and readily available starting materials.

The preferred synthetic route involves the coupling of 5-bromo-2-aminopyrimidine with 2-formylphenylboronic acid . This strategy is advantageous because 5-bromo-2-aminopyrimidine is a commercially available and relatively inexpensive starting material.

Proposed Synthetic Pathway:

Synthesis_of_this compound start1 5-Bromo-2-aminopyrimidine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/Water) start1->catalyst Aryl Halide start2 2-Formylphenylboronic acid start2->catalyst Boronic Acid product This compound catalyst->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target intermediate.

Detailed Experimental Protocol (Hypothetical, based on related literature):

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq.), 2-formylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is added, followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: The mixture is heated to reflux (e.g., 90-100 °C) and stirred vigorously. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) complexes are highly efficient in catalyzing the Suzuki-Miyaura reaction. The choice of ligands, such as triphenylphosphine, is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. Carbonates are often used as they are effective and generally do not interfere with the aldehyde functionality.

  • Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

The Role of this compound in Kinase Inhibitor Synthesis

The true value of this compound lies in its application as a versatile intermediate in the synthesis of kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore that can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The benzaldehyde group serves as a reactive handle for introducing further structural diversity and targeting specific sub-pockets of the kinase active site.

General Synthetic Strategy:

Kinase_Inhibitor_Synthesis intermediate This compound reaction Condensation, Reductive Amination, Wittig Reaction, etc. intermediate->reaction reagent Nucleophile (e.g., Amine, Organometallic) or Wittig Reagent reagent->reaction product Complex Kinase Inhibitor reaction->product

Caption: General workflow for elaborating the intermediate into a kinase inhibitor.

Key Reactions and Transformations:

  • Reductive Amination: The aldehyde group can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful method for introducing a wide variety of substituents.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a means to extend the carbon skeleton and introduce different geometries into the final molecule.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones or oximes, respectively. These can then be further modified or act as key pharmacophoric elements.

  • Nucleophilic Addition: The aldehyde is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols, which can be further functionalized.

The 2-amino group on the pyrimidine ring can also be functionalized, for example, through acylation or alkylation, although it is generally less reactive than the aldehyde. This dual functionality allows for a high degree of synthetic flexibility, enabling the creation of large and diverse libraries of compounds for high-throughput screening in drug discovery programs.

Application in the Synthesis of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. Consequently, CDK inhibitors have emerged as a promising class of anticancer drugs.[7] The 2-aminopyrimidine scaffold is a common feature in many potent and selective CDK inhibitors.[7][8]

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate that is poised to play an increasingly important role in the discovery and development of next-generation targeted therapies. Its synthesis via a robust and scalable Suzuki-Miyaura coupling, combined with the versatile reactivity of its dual functional groups, makes it an ideal building block for the construction of complex and diverse molecular architectures. As the demand for novel kinase inhibitors and other targeted agents continues to grow, the strategic importance of intermediates like this compound will undoubtedly increase, making it a key tool in the arsenal of medicinal chemists.

References

Methodological & Application

Synthesis of 2-(2-Aminopyrimidin-5-yl)benzaldehyde Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(2-aminopyrimidin-5-yl)benzaldehyde represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The unique arrangement of the aminopyrimidine and benzaldehyde moieties provides a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors and receptor modulators, as well as functional materials. This application note provides a comprehensive guide to the synthesis of these valuable compounds, focusing on a robust and widely applicable palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. We will delve into the mechanistic underpinnings of this reaction, provide detailed, step-by-step experimental protocols, and discuss key considerations for successful synthesis and purification.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1] This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl compounds, making it the ideal choice for coupling the pyrimidine and benzene rings of the target molecule. Two primary retrosynthetic disconnections are considered for the synthesis of this compound, as illustrated below.

retrosynthesis cluster_0 Route A cluster_1 Route B target This compound route_a_plus + target->route_a_plus C-C disconnection route_b_plus + target->route_b_plus C-C disconnection pyrimidine_boronic_ester 2-Aminopyrimidine-5-boronic acid pinacol ester bromobenzaldehyde 2-Bromobenzaldehyde route_a_plus->pyrimidine_boronic_ester route_a_plus->bromobenzaldehyde bromopyrimidine 5-Bromo-2-aminopyrimidine phenylboronic_acid 2-Formylphenylboronic acid route_b_plus->bromopyrimidine route_b_plus->phenylboronic_acid

Caption: Retrosynthetic analysis of this compound.

Both Route A and Route B are viable synthetic pathways. The choice between them often depends on the commercial availability and cost of the starting materials. This guide will provide a detailed protocol for Route A, which utilizes the readily accessible 2-aminopyrimidine-5-boronic acid pinacol ester and 2-bromobenzaldehyde.

The Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromobenzaldehyde in Route A).

  • Transmetalation: The organic group from the organoboron reagent (the pyrimidine moiety) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 Ar-Pd(II)-X (L_n) oxidative_addition->pd_complex1 transmetalation Transmetalation (Ar'-B(OR)2 + Base) pd_complex1->transmetalation pd_complex2 Ar-Pd(II)-Ar' (L_n) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of 2-Aminopyrimidine-5-boronic acid pinacol ester

This key intermediate can be synthesized from commercially available 2-amino-5-bromopyrimidine.

Reaction Scheme:

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Mass/Volume
2-Amino-5-bromopyrimidine173.99 g/mol 10.01.74 g
Bis(pinacolato)diboron253.94 g/mol 11.02.79 g
Potassium Acetate98.14 g/mol 30.02.94 g
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.7 g/mol 0.3219 mg
1,4-Dioxane--50 mL

Procedure:

  • To a dry Schlenk flask, add 2-amino-5-bromopyrimidine (1.74 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (50 mL) to the flask.

  • Add Pd(dppf)Cl₂ (219 mg, 0.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-aminopyrimidine-5-boronic acid pinacol ester as a solid.

Suzuki-Miyaura Coupling: Synthesis of this compound

Reaction Scheme:

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Mass/Volume
2-Aminopyrimidine-5-boronic acid pinacol ester221.07 g/mol 1.0221 mg
2-Bromobenzaldehyde185.02 g/mol 1.2222 mg
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56 g/mol 0.0558 mg
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0276 mg
1,4-Dioxane--8 mL
Water (degassed)--2 mL

Procedure:

  • To a dry Schlenk flask, add 2-aminopyrimidine-5-boronic acid pinacol ester (221 mg, 1.0 mmol), 2-bromobenzaldehyde (222 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Experimental Workflow

experimental_workflow start Start: Assemble Reactants inert_atmosphere Establish Inert Atmosphere start->inert_atmosphere add_catalyst_solvent Add Catalyst and Solvents inert_atmosphere->add_catalyst_solvent heating Heat and Stir add_catalyst_solvent->heating monitoring Monitor Reaction Progress heating->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for the synthesis of this compound derivatives.

Causality Behind Experimental Choices

  • Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable catalyst for Suzuki couplings.[2] The triphenylphosphine ligands are electron-rich, which can facilitate the oxidative addition step. For more challenging couplings, more sophisticated ligands such as SPhos or RuPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ can be employed to enhance catalytic activity.[3]

  • Base: An inorganic base like potassium carbonate or potassium phosphate is crucial for the transmetalation step.[2][4] The base activates the organoboron species, making it more nucleophilic for the transfer of the organic group to the palladium center.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene and water is often used.[3][5] The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[6] Performing the reaction under an inert atmosphere of argon or nitrogen is critical to prevent catalyst degradation and ensure high yields.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published methodologies for Suzuki-Miyaura cross-coupling reactions.[2][5][7][8] The progress of the reaction should be monitored by reliable analytical techniques such as TLC or LC-MS to confirm the consumption of starting materials and the formation of the product. The identity and purity of the final compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile strategy for the synthesis of this compound derivatives. By carefully selecting the appropriate starting materials, catalyst, base, and solvent system, researchers can reliably access these valuable compounds in good yields. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug discovery and development, enabling the exploration of this important chemical space.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The biaryl motif is a cornerstone in modern drug discovery, and the fusion of a pyrimidine ring with a substituted phenyl group offers a scaffold of significant interest. Specifically, molecules derived from 2-(2-Aminopyrimidin-5-yl)benzaldehyde are pivotal building blocks for the synthesis of a wide range of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the efficient construction of the carbon-carbon bond that unites the pyrimidine and an additional aryl or heteroaryl moiety.[1]

This guide provides a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura coupling using this compound or its halogenated precursors. We will delve into the mechanistic rationale behind the choice of reagents and conditions, addressing the unique challenges presented by this substrate, and offer troubleshooting strategies to ensure high-yield and reproducible results for researchers in medicinal chemistry and drug development.

Understanding the Substrate: Navigating the Challenges

The successful Suzuki-Miyaura coupling of a substrate like this compound or its halo-analogs requires careful consideration of its inherent electronic and functional group properties. Several factors can influence the reaction's outcome:

  • Catalyst Inhibition: The presence of two nitrogen atoms in the pyrimidine ring and the exocyclic amino group can lead to catalyst inhibition.[2] The lone pairs of electrons on these nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity.[2]

  • Reactivity of the Halide: The electronic nature of the aminopyrimidine ring can modulate the reactivity of the C-X (X = Br, Cl) bond towards oxidative addition, the first and often rate-limiting step of the catalytic cycle.[3]

  • Aldehyde Functionality: The aldehyde group is generally tolerant to Suzuki-Miyaura conditions, but under strongly basic or high-temperature conditions, it can be susceptible to side reactions such as aldol condensation or Cannizzaro reactions.

  • Protodeboronation: A common side reaction in Suzuki couplings is the cleavage of the boronic acid C-B bond, replacing it with a C-H bond. This is particularly prevalent with heteroaryl boronic acids and can be exacerbated by aqueous and basic conditions.[2]

To overcome these challenges, the selection of an appropriate catalyst system, base, and solvent is critical.

The Catalytic Cycle and Key Reaction Components

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Complex Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration ArX Aryl Halide (R-X) ArX->Oxidative_Addition Boronic_Acid Ar'B(OH)2 + Base Boronic_Acid->Transmetalation

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Reagents and Conditions

Based on literature precedents for structurally similar aminopyrimidines and aminopyridines, the following conditions are recommended as a starting point for optimization.[3][5][6]

ComponentRecommended ReagentsRationale
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄ is a reliable Pd(0) source.[7] Pd₂(dba)₃ and Pd(OAc)₂ are air-stable Pd(0) and Pd(II) precursors, respectively, that require a ligand.
Ligand Buchwald Ligands (XPhos, SPhos) , PPh₃Bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective for coupling heteroaryl halides and substrates with amino groups as they promote the desired catalytic steps and prevent catalyst inhibition.[3]
Base K₃PO₄ , K₂CO₃, Cs₂CO₃K₃PO₄ is an effective base for challenging couplings.[7] K₂CO₃ and Cs₂CO₃ are milder alternatives that can be advantageous when dealing with base-sensitive functional groups like aldehydes.[8]
Solvent 1,4-Dioxane/Water (4:1 to 10:1) , Toluene/Water, DMFA mixture of an organic solvent and water is standard. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[7] Anhydrous conditions can be explored to minimize protodeboronation.
Boronic Acid/Ester Arylboronic Acid, Arylboronic acid pinacol esterPinacol esters are more stable to protodeboronation than their corresponding boronic acids.[2]

Experimental Protocols

The following protocols are provided as a robust starting point. It is assumed that the starting material is a halogenated precursor, for example, 2-(2-Amino-5-bromopyrimidin-5-yl)benzaldehyde.

Protocol 1: General Procedure using a Buchwald Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and is designed to overcome the challenges of catalyst inhibition.

Materials:

  • 5-Bromo-2-(2-aminopyrimidin-5-yl)benzaldehyde (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 5-bromo-2-(2-aminopyrimidin-5-yl)benzaldehyde, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum or cap.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of the inert gas, add Pd₂(dba)₃ and XPhos.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of the limiting reagent of approximately 0.1 M).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reactants 1. Add Halide, Boronic Acid, Base Inert_Atmosphere 2. Establish Inert Atmosphere (Ar/N2 Purge) Add_Reactants->Inert_Atmosphere Add_Catalyst 3. Add Pd Catalyst & Ligand Inert_Atmosphere->Add_Catalyst Add_Solvents 4. Add Degassed Solvents Add_Catalyst->Add_Solvents Heat_Stir 5. Heat and Stir (80-110 °C) Add_Solvents->Heat_Stir Monitor 6. Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Cool 7. Cool to Room Temp. Monitor->Cool Extract 8. Dilute & Extract Cool->Extract Dry_Concentrate 9. Dry & Concentrate Extract->Dry_Concentrate Purify 10. Purify (Chromatography) Dry_Concentrate->Purify

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and often improves yields.

Materials:

  • Same as Protocol 1.

Procedure:

  • To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in Protocol 1.[1]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of catalyst and ligand. Consider using a pre-catalyst.
Inefficient degassingEnsure the reaction mixture is thoroughly degassed to prevent catalyst oxidation.
Suboptimal temperatureGradually increase the reaction temperature in increments of 10 °C.
Catalyst inhibitionSwitch to a bulkier, more electron-rich ligand such as XPhos or SPhos.[2]
Protodeboronation Presence of excess water/baseUse an arylboronic acid pinacol ester.[2] Reduce the amount of water in the solvent system or try anhydrous conditions with a base like KF.
Homocoupling of Boronic Acid Presence of oxygenImprove the degassing procedure.[2]
Aldehyde-related Side Reactions Harsh basic conditionsUse a milder base such as K₂CO₃ or Cs₂CO₃. Lower the reaction temperature if possible.
Dehalogenation Hydride sourcesEnsure solvents are pure and not a source of hydrides.[2]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound and its derivatives is a powerful method for the synthesis of complex biaryl structures crucial for drug discovery. By understanding the inherent challenges of the substrate and employing optimized conditions, particularly with the use of modern, bulky phosphine ligands, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this pivotal reaction.

References

Introduction: The Strategic Value of Pyrimidine-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis, Characterization, and Application of Schiff Bases Derived from 2-(2-Aminopyrimidin-5-yl)benzaldehyde

In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of nucleic acids and a multitude of FDA-approved drugs.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] When the reactive aldehyde functionality of a molecule like this compound is condensed with a primary amine, it forms a Schiff base, characterized by the azomethine or imine group (-C=N-).[6][7] This imine linkage is not merely a linker; it is a critical pharmacophore in its own right, often essential for the compound's biological activity.[6][8]

This guide provides a comprehensive technical overview of the synthesis and characterization of Schiff bases originating from this compound. We will explore the underlying reaction mechanism, provide a detailed and validated laboratory protocol, outline robust characterization methodologies, and discuss the potential applications of this promising class of compounds in drug discovery.

Part 1: The Chemistry of Formation

The Reaction Mechanism: An Acid-Catalyzed Condensation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[6][9] The process is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[10][11]

  • Dehydration: The hemiaminal is an unstable intermediate. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule and yielding the final imine product (Schiff base).[6][11] This dehydration step is often the rate-determining step and is reversible, which is why reactions are frequently performed with a method to remove water and drive the equilibrium towards the product.

Schiff_Base_Mechanism Figure 1: Mechanism of Schiff Base Formation cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde This compound (Electrophile) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine Primary Amine (R-NH2) (Nucleophile) Hemiaminal Hemiaminal Intermediate Protonated_Aldehyde->Hemiaminal + R-NH2 Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H+ Imine Schiff Base (Imine) + H2O Protonated_Hemiaminal->Imine - H2O, -H+

Caption: Figure 1: Mechanism of Schiff Base Formation. A two-step process involving nucleophilic addition followed by dehydration.

Part 2: Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of a representative Schiff base, (E)-N-benzylidene-5-(2-formylphenyl)pyrimidin-2-amine, through the condensation of this compound with aniline.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Quantity (g)Supplier Notes
This compoundC₁₁H₉N₃O199.215.00.996Purity >98%
AnilineC₆H₇N93.135.00.466Freshly distilled
Absolute EthanolC₂H₅OH46.07-30 mLAnhydrous
Glacial Acetic AcidCH₃COOH60.05-2-3 dropsCatalyst
Synthesis Procedure
  • Reagent Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.996 g (5.0 mmol) of this compound in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add 0.466 g (5.0 mmol) of freshly distilled aniline.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the reaction.[8][12]

  • Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with constant stirring for 3-4 hours.[8][13]

    • Causality: Refluxing provides the necessary activation energy and helps to remove the water molecule formed during the condensation, driving the reaction to completion. Ethanol is an ideal solvent as it dissolves the reactants and is easily removed post-reaction.[14]

  • Progress Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate:Hexane, 3:7). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion.

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If not, the volume of the solvent can be reduced by half using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.[15] For higher purity, recrystallize the product from hot ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C for several hours to obtain the final Schiff base.

Part 3: Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a critical step. The following spectroscopic techniques are essential for a full structural elucidation.

Spectroscopic Analysis
TechniqueKey Functional GroupExpected ObservationReference
FT-IR (cm⁻¹)Aldehyde (C=O)Disappearance of strong peak around 1700-1680 cm⁻¹[16]
Amine (N-H)Disappearance of stretch around 3400-3300 cm⁻¹[16]
Imine (C=N) Appearance of a sharp peak around 1640-1610 cm⁻¹ [12][16]
¹H NMR (ppm)Azomethine (CH=N) Appearance of a singlet at δ 8.2-9.7 ppm [12][17]
Aldehyde (CHO)Disappearance of singlet at δ 9.5-10.5 ppm[18]
Amine (NH₂)Disappearance of broad singlet[1]
Aromatic (Ar-H)Complex multiplet signals at δ 7.0-8.5 ppm[17]
¹³C NMR (ppm)Imine (C=N) Appearance of a signal at δ 158-165 ppm [12][17]
Mass Spec. Molecular Ion (M+)Peak corresponding to the calculated molecular weight[18]
  • Self-Validation: The protocol is considered successful and the product validated when the FT-IR spectrum confirms the presence of the C=N bond and the absence of C=O and N-H starting groups, and the ¹H NMR spectrum shows the characteristic downfield singlet for the azomethine proton.

Part 4: Applications in Drug Development

The fusion of the pyrimidine ring with the Schiff base moiety creates molecules with significant potential for biological activity. Literature on analogous pyrimidine Schiff bases demonstrates a wide array of pharmacological properties.

Anticancer Activity

Numerous studies have shown that pyrimidine Schiff bases exhibit potent cytotoxic activity against various cancer cell lines.[3][19] Some compounds have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression, such as tyrosine kinases.[3] For example, certain pyrimidine Schiff bases have demonstrated IC₅₀ values in the low micromolar range against cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer).[20]

Antimicrobial and Antifungal Activity

The azomethine group is a known toxophore that can interfere with microbial cell processes.[21] Schiff bases derived from 2-aminopyrimidine have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[8][12][15][22] Their mechanism often involves inhibiting enzyme function or disrupting cell membrane integrity.

workflow Figure 2: General R&D Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation cluster_screening Biological Evaluation reagents 1. Reagent Preparation reaction 2. Schiff Base Condensation (Reflux) reagents->reaction workup 3. Isolation & Work-up reaction->workup purify 4. Recrystallization workup->purify ftir FT-IR purify->ftir Characterization nmr NMR (1H, 13C) purify->nmr Characterization ms Mass Spectrometry purify->ms Characterization anticancer Anticancer Assays (e.g., MTT) ms->anticancer Screening antimicrobial Antimicrobial Screening (e.g., MIC) ms->antimicrobial Screening

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminopyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of targets for therapeutic intervention, particularly in oncology. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by targeting the ATP-binding site of these enzymes. Within the vast landscape of kinase inhibitor scaffolds, the 2-aminopyrimidine motif is a privileged structure, found in numerous FDA-approved drugs.[1][2][3] This prominence is largely due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent and selective inhibition.[2]

The strategic use of pre-functionalized building blocks is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. 2-(2-Aminopyrimidin-5-yl)benzaldehyde is a versatile starting material that combines the critical 2-aminopyrimidine hinge-binding element with a reactive aldehyde functionality. This aldehyde serves as a synthetic handle for introducing a variety of substituents, allowing for the exploration of different regions of the kinase active site to enhance potency and selectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors utilizing this key intermediate. We will delve into the strategic considerations behind the synthetic routes, provide detailed experimental protocols, and discuss the characterization of the synthesized compounds.

Strategic Approach to Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound typically involves a multi-step approach. The core strategy revolves around the functionalization of the aldehyde group to introduce moieties that will interact with the solvent-exposed region of the kinase active site. A common and highly effective method for this transformation is reductive amination .[4] This reaction allows for the formation of a C-N bond, introducing a secondary or tertiary amine, which can be a key pharmacophoric element in the final inhibitor.

Following the initial functionalization of the aldehyde, subsequent reactions may be employed to further elaborate the molecular scaffold. These can include acylation, sulfonation, or participation in cyclization reactions to construct more complex heterocyclic systems. The choice of synthetic route is guided by the desired final structure and the target kinase. For instance, in the design of inhibitors for kinases like ALK and ROS1, specific side chains are often introduced to optimize interactions with the active site.[3][5][6]

Experimental Protocols

This section provides detailed, step-by-step protocols for a representative synthesis of a kinase inhibitor scaffold starting from this compound. The presented synthesis involves a key reductive amination step.

Protocol 1: Synthesis of N-((2-(2-aminopyrimidin-5-yl)phenyl)methyl)aniline (a representative secondary amine intermediate)

This protocol details the synthesis of a key secondary amine intermediate via reductive amination of this compound with aniline.

Materials and Reagents:

ReagentSupplierGrade
This compoundBLDpharm>95%
AnilineSigma-AldrichReagentPlus®, ≥99%
Sodium triacetoxyborohydride (STAB)Sigma-Aldrich95%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Acetic acid, glacialFisher ScientificACS Grade
Saturated sodium bicarbonate solutionIn-house prep.-
Anhydrous magnesium sulfateSigma-Aldrich≥99.5%
Diethyl etherSigma-AldrichACS reagent, ≥99.0%

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 5.02 mmol) and anhydrous dichloromethane (DCM, 20 mL).

  • Addition of Amine: To the stirred solution, add aniline (0.47 g, 5.02 mmol) followed by glacial acetic acid (0.29 mL, 5.02 mmol).

  • Imine Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine intermediate. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.28 g, 6.02 mmol) portion-wise over 10 minutes. Caution: The addition of STAB can be exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the disappearance of the imine and the formation of the product by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the desired product, N-((2-(2-aminopyrimidin-5-yl)phenyl)methyl)aniline.

Characterization Data (Representative):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 2H, pyrimidine-H), 7.50-7.20 (m, 5H, Ar-H), 7.10 (t, J = 7.6 Hz, 2H, Ar-H), 6.70 (t, J = 7.3 Hz, 1H, Ar-H), 6.60 (d, J = 7.8 Hz, 2H, Ar-H), 6.50 (s, 2H, NH₂), 6.10 (t, J = 5.8 Hz, 1H, NH), 4.30 (d, J = 5.8 Hz, 2H, CH₂).

  • MS (ESI): m/z calculated for C₁₇H₁₆N₄ [M+H]⁺: 277.14, found 277.2.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of kinase inhibitors from this compound.

G A This compound C Reductive Amination (e.g., NaBH(OAc)3) A->C B Amine (R-NH2) B->C D Secondary Amine Intermediate C->D Formation of C-N bond E Further Functionalization (Acylation, Sulfonylation, etc.) D->E F Final Kinase Inhibitor E->F Scaffold Elaboration

Caption: General workflow for kinase inhibitor synthesis.

Further Synthetic Transformations and SAR Considerations

The secondary amine intermediate synthesized in Protocol 1 is a versatile platform for further chemical modifications to explore the structure-activity relationship (SAR). The aniline moiety can be substituted with various groups to probe interactions within the kinase active site. The secondary amine itself can be acylated or sulfonylated to introduce additional hydrogen bond donors or acceptors.

Protocol 2: Acylation of the Secondary Amine Intermediate

This protocol describes a general procedure for the acylation of the secondary amine intermediate with an acid chloride.

Materials and Reagents:

ReagentSupplierGrade
N-((2-(2-aminopyrimidin-5-yl)phenyl)methyl)anilineFrom Protocol 1Purified
Acetyl chlorideSigma-Aldrich≥99%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Saturated sodium bicarbonate solutionIn-house prep.-
BrineIn-house prep.-
Anhydrous sodium sulfateSigma-Aldrich≥99%

Procedure:

  • Reaction Setup: Dissolve N-((2-(2-aminopyrimidin-5-yl)phenyl)methyl)aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the final N-acylated kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The 2-aminopyrimidine core is a well-established "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The SAR of inhibitors derived from this compound is primarily driven by the modifications made to the benzaldehyde moiety.

  • The Nature of the Amine in Reductive Amination: The choice of the amine (R-NH₂) in the reductive amination step is crucial. Aromatic amines can introduce π-stacking interactions, while aliphatic or heterocyclic amines can provide opportunities for hydrogen bonding or improve solubility.

  • Substitution on the Phenyl Ring: Substituents on the phenyl ring introduced via the amine can significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties and steric bulk of the inhibitor.

  • Further Functionalization: Acylation or sulfonation of the newly formed secondary amine can introduce additional interaction points with the protein, potentially leading to increased potency.

The following diagram illustrates the key pharmacophoric features of a kinase inhibitor derived from the this compound scaffold.

G cluster_0 Kinase Inhibitor Scaffold cluster_1 Kinase Active Site Scaffold 2-Aminopyrimidine (Hinge Binding) Linker Methylene Linker Scaffold->Linker C-C bond Hinge Hinge Region Scaffold->Hinge H-bonds R_group Substituted Amine (Solvent-Exposed Region Interaction) Linker->R_group C-N bond Solvent Solvent-Exposed Region R_group->Solvent Hydrophobic/Polar Interactions

Caption: Key pharmacophoric interactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The protocols and strategies outlined in this application note provide a solid foundation for researchers to design and synthesize novel compounds for drug discovery programs. The amenability of the aldehyde functionality to various chemical transformations, particularly reductive amination, allows for extensive exploration of the chemical space around the core 2-aminopyrimidine scaffold. Future work in this area will likely focus on the development of more complex and diverse amine building blocks for the reductive amination step, as well as the application of novel cyclization strategies to generate unique and proprietary kinase inhibitor scaffolds.

References

Application Notes and Protocols for the Development of Fluorescent Probes based on 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of fluorescent probe development is a cornerstone of modern biological and chemical sciences, providing indispensable tools for real-time visualization and quantification of analytes in complex systems. The strategic design of fluorogenic molecules that can report on the presence of specific ions, molecules, or changes in the microenvironment has revolutionized our understanding of cellular processes and has significant implications for drug discovery and diagnostics.

This guide focuses on the utility of 2-(2-Aminopyrimidin-5-yl)benzaldehyde as a versatile scaffold for the synthesis of novel fluorescent probes. This molecule is of particular interest due to its unique structural attributes:

  • A Reactive Aldehyde Group: This functional group serves as a convenient handle for derivatization, most commonly through condensation reactions to form Schiff bases. This allows for the straightforward introduction of various recognition moieties to confer selectivity for specific analytes.

  • A Pyrimidine Ring System: The nitrogen atoms within the pyrimidine ring, along with the adjacent amino group, can act as a potential metal chelation site. This inherent coordinating ability is a key feature for designing probes for metal ions.

  • A Conjugated Aromatic System: The π-conjugated system of the molecule provides a basis for its photophysical properties, which can be modulated upon analyte binding.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, characterization, and application of fluorescent probes derived from this compound. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both scientific rigor and practical utility.

Part 1: Design and Synthesis of a Novel Schiff Base Fluorescent Probe for Al³⁺ Detection

Principle of Probe Design: A "Turn-On" Sensor

The aldehyde functionality of this compound is an ideal starting point for creating Schiff base derivatives. By reacting the aldehyde with an appropriate amine, a C=N imine bond is formed, extending the conjugated system. A well-designed Schiff base can act as a "turn-on" fluorescent sensor. In its free form, the probe may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization, which provide non-radiative decay pathways for the excited state.

Upon chelation with a target metal ion, such as Al³⁺, the probe's conformation is rigidified. This structural locking can inhibit the non-radiative decay processes, leading to a significant enhancement in fluorescence intensity. This mechanism is often referred to as Chelation-Enhanced Fluorescence (CHEF).[1][2]

Here, we propose the synthesis of a novel probe, (E)-2-(((5-(2-formylphenyl)pyrimidin-2-yl)imino)methyl)phenol (herein referred to as APB-HP ), through the condensation of this compound with 2-aminophenol. The resulting probe is designed to be a selective "turn-on" sensor for Al³⁺.

Proposed Synthesis of Probe APB-HP

This protocol details the synthesis of APB-HP via a Schiff base condensation reaction.

cluster_product Product A This compound C Probe APB-HP ((E)-2-(((5-(2-formylphenyl)pyrimidin-2-yl)imino)methyl)phenol) A->C Absolute Ethanol, Acetic Acid (cat.), Reflux, 4-6h B 2-Aminophenol

Caption: Synthetic scheme for the probe APB-HP.

Materials and Reagents:

  • This compound

  • 2-Aminophenol

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Protocol 1: Synthesis of APB-HP

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) in 20 mL of absolute ethanol.

  • To this solution, add a solution of 2-aminophenol (1 mmol) in 10 mL of absolute ethanol dropwise while stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure probe APB-HP.

  • Dry the purified product under vacuum.

Characterization: The structure of the synthesized APB-HP should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the formation of the imine bond and the overall molecular structure.

  • Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the product.[3]

  • FT-IR Spectroscopy: To observe the characteristic C=N stretching vibration of the imine.

Part 2: Photophysical Characterization and Al³⁺ Sensing

Principle of Al³⁺ Sensing

The synthesized probe APB-HP is expected to exhibit weak fluorescence in its free state. Upon addition of Al³⁺, the aluminum ion is anticipated to coordinate with the nitrogen of the imine and the oxygen of the hydroxyl group. This chelation restricts the C=N bond rotation and inhibits the PET process, leading to a "turn-on" fluorescence response.[1]

cluster_probe Probe APB-HP cluster_complex Probe-Al³⁺ Complex Probe Weak Fluorescence (C=N isomerization, PET) Complex Strong Fluorescence (Rigidified structure, CHEF) Probe->Complex + Al³⁺ Complex->Probe - Al³⁺ (reversible)

Caption: Proposed "turn-on" sensing mechanism for Al³⁺.

Protocol 2: Photophysical Studies and Al³⁺ Titration

Materials and Equipment:

  • Fluorometer and UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Stock solution of APB-HP (1 mM in DMSO)

  • Stock solutions of various metal perchlorates or nitrates (10 mM in deionized water), including Al³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺.

  • Buffer solution (e.g., 10 mM HEPES in DMSO/water, 1:9 v/v, pH 7.4)

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare a 10 µM solution of APB-HP in the HEPES buffer.

  • Selectivity Study: a. To 2 mL of the 10 µM APB-HP solution, add 2 equivalents of each metal ion stock solution. b. Record the fluorescence emission spectrum (after excitation at the absorption maximum) for each sample. c. Compare the fluorescence intensity changes to determine the selectivity of APB-HP for Al³⁺.

  • Fluorescence Titration: a. To 2 mL of the 10 µM APB-HP solution in a cuvette, incrementally add small aliquots of the Al³⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents). b. After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺. b. Determine the binding stoichiometry using a Job's plot.[1] c. Calculate the limit of detection (LOD) using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.[3]

Expected Photophysical Data

PropertyProbe APB-HP (Free)Probe APB-HP + Al³⁺
Absorption λmax (nm)~350-380~350-380 (slight shift)
Emission λmax (nm)~450-480~450-480
Fluorescence Quantum Yield (Φ)Low (< 0.05)High (> 0.3)
Fluorescence Lifetime (τ)ShortLong
AppearanceColorlessFluorescent green

Part 3: Application in Live-Cell Imaging

Principle of Cellular Imaging

The "turn-on" fluorescence response of APB-HP upon binding to Al³⁺ makes it a potential candidate for imaging changes in intracellular Al³⁺ levels. The probe should be cell-permeable to enter living cells and accumulate in compartments where Al³⁺ may be present.

Protocol 3: Live-Cell Imaging of Intracellular Al³⁺

This protocol provides a general framework for using APB-HP for live-cell imaging. Optimization may be required for specific cell lines and experimental conditions.[4][5]

A 1. Seed and Culture Cells (e.g., HeLa cells on coverslips) C 3. Incubate Cells with Probe (e.g., 5 µM APB-HP for 30 min) A->C B 2. Prepare Probe Stock Solution (1 mM in DMSO) B->C D 4. Wash Cells (with PBS to remove excess probe) C->D E 5. Treat with Al³⁺ (Incubate with AlCl₃ solution) D->E F 6. Image with Fluorescence Microscope (Ex/Em corresponding to APB-HP-Al³⁺) E->F

Caption: Workflow for live-cell imaging of Al³⁺.

Materials and Reagents:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Probe APB-HP stock solution (1 mM in DMSO)

  • AlCl₃ stock solution (10 mM in water)

  • Fluorescence microscope with appropriate filters

Step-by-Step Methodology:

  • Cell Culture: a. Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂. b. Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Probe Loading: a. Wash the cells twice with PBS. b. Dilute the APB-HP stock solution in serum-free DMEM to a final concentration of 5 µM. c. Incubate the cells with the probe-containing medium for 30 minutes at 37°C.

  • Washing: a. Remove the loading medium and wash the cells three times with PBS to remove any excess probe.

  • Analyte Treatment and Imaging: a. Group 1 (Control): Add 2 mL of PBS to the cells and image immediately. This will show the basal fluorescence of the probe within the cells. b. Group 2 (Al³⁺ Treatment): Add 2 mL of a 10 µM AlCl₃ solution in PBS to the cells and incubate for 15-30 minutes. Image the cells. A significant increase in intracellular fluorescence is expected.

  • Microscopy: a. Use a fluorescence microscope with an excitation filter centered around the absorption maximum of the APB-HP-Al³⁺ complex and an emission filter corresponding to its emission maximum. b. Capture both bright-field and fluorescence images.

Self-Validation and Controls:

  • Cell Viability: Perform a cytotoxicity assay (e.g., MTT assay) to ensure that the probe and the concentrations used are not toxic to the cells.

  • Negative Control: Image cells loaded with the probe but not treated with Al³⁺ to establish the baseline fluorescence.

  • Positive Control: Image cells treated with both the probe and Al³⁺ to confirm the "turn-on" response in a cellular environment.

References

Application Note & Protocol: Reductive Amination of 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and highly versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is paramount in medicinal chemistry and drug development, where amine functionalities are integral to the structure and activity of a vast number of pharmaceutical agents.[3][4][5] The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[2][6][7] This one-pot approach is prized for its efficiency and for minimizing the over-alkylation problems often associated with direct amine alkylation.[8]

This application note provides a detailed experimental procedure for the reductive amination of 2-(2-Aminopyrimidin-5-yl)benzaldehyde. This substrate features an aromatic aldehyde, the primary site for the transformation, and a 2-aminopyrimidine moiety, a common heterocyclic scaffold in pharmacologically active molecules.[9] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and best practices for a successful synthesis.

Mechanistic Rationale and Reagent Selection

A successful reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl group. This requires a reducing agent that is mild enough to not readily reduce the aldehyde but reactive enough to efficiently reduce the C=N double bond of the iminium ion.

The Reaction Pathway

The reaction proceeds through two key mechanistic steps:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzaldehyde, forming a transient hemiaminal intermediate.[2] Under mildly acidic conditions, this intermediate readily undergoes dehydration to yield a protonated imine, known as an iminium ion. This ion is significantly more electrophilic than the starting aldehyde.

  • Hydride Reduction: A selective hydride donor then attacks the iminium ion to deliver a hydride (H⁻), reducing the C=N bond and yielding the final amine product.[6]

The Reducing Agent: Sodium Triacetoxyborohydride (STAB)

For this transformation, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[1][10][11] Its selection is based on several key advantages over other common hydride donors like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN):

  • Enhanced Selectivity: STAB is a sterically hindered and electronically attenuated hydride source, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion intermediate.[2][12] This selectivity is crucial for one-pot procedures, minimizing the formation of the corresponding alcohol byproduct and simplifying purification.[13]

  • Mild Reaction Conditions: Unlike NaBH₃CN, which requires careful pH control to avoid the release of highly toxic hydrogen cyanide gas, STAB reactions can be run in the presence of catalytic amounts of acetic acid without such risks.[1][11] The acetic acid serves to catalyze the formation of the iminium ion.[1]

  • Solvent Compatibility: STAB performs exceptionally well in aprotic solvents such as 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and dichloromethane (DCM).[10][11] It is important to note that it is sensitive to water and incompatible with protic solvents like methanol, which can cause rapid decomposition.[10][12]

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_process Reaction Steps aldehyde This compound imine_formation Iminium Ion Formation (+ H⁺, - H₂O) aldehyde->imine_formation amine Primary/Secondary Amine (R¹R²NH) amine->imine_formation reduction Hydride Reduction [NaBH(OAc)₃] imine_formation->reduction Intermediate product Target Amine Product reduction->product

Caption: General workflow for reductive amination.

Experimental Protocol

This protocol details a representative one-pot reductive amination procedure on a 0.5 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%VariousStore desiccated.
Amine (e.g., Benzylamine)Reagent Grade, ≥99%VariousUse as an example for protocol calculation.
Sodium Triacetoxyborohydride (STAB)≥97%VariousMoisture-sensitive; handle under inert gas.
1,2-Dichloroethane (DCE)Anhydrous, ≥99.8%VariousUse an anhydrous solvent for best results.
Glacial Acetic AcidACS Grade, ≥99.7%VariousUsed as a catalyst.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house prep.For reaction quenching and work-up.
Brine (Saturated NaCl Solution)ACS GradeIn-house prep.For work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)ACS GradeVariousFor drying organic layers.
Silica Gel230-400 meshVariousFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄VariousFor reaction monitoring.
Standard Laboratory GlasswareN/AN/AOven-dried prior to use.
Magnetic Stirrer, Stir Bar, Nitrogen/Argon lineN/AN/AFor maintaining an inert atmosphere.
Reagent Quantities (0.5 mmol Scale Example)
CompoundMolar Mass ( g/mol )EquivalentsAmount (mg)Volume (µL)Moles (mmol)
This compound199.211.099.6N/A0.5
Benzylamine107.151.158.959.50.55
Sodium Triacetoxyborohydride (STAB)211.941.5159.0N/A0.75
1,2-Dichloroethane (DCE)N/AN/AN/A5 mLN/A
Glacial Acetic Acid60.050.13.02.90.05

Step-by-Step Procedure

G start Start: Oven-dried glassware under N₂ atmosphere setup 1. Add aldehyde, amine, and anhydrous DCE to flask. start->setup stir1 2. Stir for 5-10 minutes to dissolve. setup->stir1 add_acid 3. Add glacial acetic acid (catalyst). stir1->add_acid stir2 4. Stir for 30 minutes at RT for imine formation. add_acid->stir2 add_stab 5. Add STAB portion-wise over 5 minutes. stir2->add_stab react 6. Stir at RT for 2-16 hours. Monitor by TLC. add_stab->react quench 7. Quench with sat. NaHCO₃ (aq). react->quench extract 8. Extract with DCM or EtOAc (3x). quench->extract wash 9. Wash combined organic layers with brine. extract->wash dry 10. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 11. Purify crude product via column chromatography. dry->purify end End: Pure Product purify->end

Caption: Experimental workflow from setup to purification.

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (99.6 mg, 0.5 mmol).

  • Addition of Reagents: Place the flask under an inert atmosphere (nitrogen or argon). Add anhydrous 1,2-dichloroethane (5 mL) followed by the amine (e.g., benzylamine, 59.5 µL, 0.55 mmol). Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Add glacial acetic acid (2.9 µL, 0.05 mmol) to the reaction mixture. Allow the solution to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (159.0 mg, 0.75 mmol) to the flask in small portions over 5 minutes. Note: The addition may cause slight bubbling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The starting aldehyde should be visualized by UV light. The product amine may require staining (e.g., potassium permanganate or ninhydrin) for visualization.[14] The reaction is typically complete within 2-16 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 15 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure secondary amine product.

Troubleshooting and Key Considerations

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated STAB due to moisture.- Insufficient STAB.- Allow the reaction to stir for a longer period.- Use freshly opened or properly stored STAB and anhydrous solvent.- Add an additional 0.2-0.3 equivalents of STAB.
Formation of Alcohol Byproduct - Water contamination hydrolyzing the imine back to the aldehyde, which is then slowly reduced.- Impure STAB.- Ensure all glassware is oven-dried and use high-quality anhydrous solvents.
Low Yield - Inefficient imine formation.- Product loss during work-up or purification.- Increase the imine formation time before adding STAB.- The product amine may be basic; an acid wash during work-up should be avoided unless forming a salt for isolation.[15][16]
Difficulty in Purification - Similar polarity of starting materials and product.- Optimize the eluent system for column chromatography.- Consider converting the amine to a salt (e.g., HCl salt) to precipitate it from a non-polar solvent.[16]

Substrate Specificity: The 2-aminopyrimidine group is a basic heterocycle. While it is generally not nucleophilic enough to compete with the added primary or secondary amine under these conditions, it can be protonated. The use of a slight excess of acetic acid is generally well-tolerated, but strongly acidic conditions should be avoided to prevent side reactions or solubility issues.

Safety Precautions

  • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Triacetoxyborohydride (STAB): Is a water-reactive compound. It releases flammable hydrogen gas upon contact with water or protic solvents. Handle in an inert atmosphere and quench reactions carefully.

  • Glacial Acetic Acid: Is corrosive. Avoid contact with skin and eyes.

References

The Strategic Role of 2-(2-Aminopyrimidin-5-yl)benzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyrimidine Scaffold and the Versatility of a Benzaldehyde Handle

In the landscape of contemporary drug discovery, the 2-aminopyrimidine core stands out as a "privileged scaffold." Its inherent ability to form multiple hydrogen bonds, mimicking the adenine hinge-binding motif of ATP, has cemented its role in the design of a multitude of kinase inhibitors.[1] This structural motif is present in numerous FDA-approved drugs, highlighting its significance. The strategic incorporation of a benzaldehyde functional group at the 5-position of this scaffold, yielding 2-(2-Aminopyrimidin-5-yl)benzaldehyde, creates a highly versatile and valuable intermediate for the synthesis of complex, biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed synthetic protocols and mechanistic insights.

The aldehyde group serves as a reactive handle for a variety of chemical transformations, most notably condensation and multicomponent reactions. This allows for the efficient construction of fused heterocyclic systems, which are of paramount importance in medicinal chemistry for exploring diverse chemical spaces and optimizing pharmacological properties.

Core Application: Synthesis of Fused Pyrimidine Systems as Potent Kinase Inhibitors

A primary application of this compound is in the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-b]quinolines and related structures. These scaffolds are often explored for their potential as kinase inhibitors in oncology and inflammatory diseases. The benzaldehyde moiety provides a crucial electrophilic site for intramolecular cyclization, leading to the rapid assembly of complex polycyclic systems.

Conceptual Workflow: From Benzaldehyde to Fused Heterocycle

The general strategy involves a multi-step synthesis that leverages the reactivity of both the aldehyde and the aminopyrimidine. A common approach is a condensation reaction followed by cyclization. This workflow allows for the introduction of various substituents to modulate the biological activity and pharmacokinetic profile of the final compounds.

G A This compound B Condensation Reaction (e.g., with active methylene compounds) A->B Reagent 1 C Intermediate Adduct B->C D Intramolecular Cyclization (e.g., Friedländer annulation) C->D Catalyst/Heat E Fused Pyrimidine Scaffold (e.g., Pyrimido[4,5-b]quinoline) D->E F Further Functionalization (e.g., Suzuki coupling, amination) E->F Reagent 2 G Final Bioactive Molecule (Kinase Inhibitor) F->G

Caption: General workflow for synthesizing kinase inhibitors.

Detailed Protocol: Synthesis of a Pyrimido[4,5-b]quinoline Core

This protocol details a representative synthesis of a fused pyrimidine system, a common core for various kinase inhibitors, starting from this compound. This procedure is based on established methodologies for the construction of such heterocyclic systems.[2]

Reaction Scheme:

(Step 1: Knoevenagel Condensation) A representative Knoevenagel condensation of this compound with an active methylene compound like malononitrile.

(Step 2: Cyclization and Aromatization) An intramolecular cyclization of the Knoevenagel product, followed by aromatization to yield the fused pyrimido[4,5-b]quinoline system.

Materials and Reagents:
ReagentCAS NumberSupplierNotes
This compound914349-52-3VariousStarting material
Malononitrile109-77-3Sigma-AldrichActive methylene compound
Piperidine110-89-4Acros OrganicsBasic catalyst for condensation
Ethanol (anhydrous)64-17-5Fisher ChemicalSolvent
Diphenyl ether101-84-8Alfa AesarHigh-boiling solvent for cyclization
Step-by-Step Protocol:

Part 1: Synthesis of the Knoevenagel Condensation Product

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.99 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 30 mL of anhydrous ethanol to the flask, followed by the addition of piperidine (0.1 mL, 1 mmol) as a catalyst.

  • Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the intermediate product.

Causality Behind Experimental Choices: The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene group of malononitrile, facilitating its nucleophilic attack on the aldehyde. Ethanol is a suitable polar protic solvent for this condensation.

Part 2: Synthesis of the Fused Pyrimido[4,5-b]quinoline

  • Reaction Setup: In a 50 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the dried intermediate from Part 1 (2.47 g, 10 mmol).

  • Solvent Addition: Add 20 mL of diphenyl ether to the flask.

  • Cyclization Reaction: Heat the mixture to 250 °C with stirring. The high temperature is necessary to induce intramolecular cyclization and subsequent aromatization. Maintain this temperature for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add 50 mL of hexane to dilute the diphenyl ether and facilitate filtration. Collect the solid product by vacuum filtration, wash thoroughly with hexane (3 x 20 mL) to remove residual diphenyl ether, and dry. The crude product can be further purified by recrystallization from a suitable solvent like DMF or by column chromatography on silica gel.

Trustworthiness of the Protocol: This two-step procedure is a well-established method for the synthesis of fused heterocyclic systems. The intermediates and final products can be fully characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis) to confirm their identity and purity.

Application in Kinase Inhibitor Drug Discovery

The synthesized pyrimido[4,5-b]quinoline core serves as a versatile scaffold for the development of various kinase inhibitors. The amino group at the 2-position and other positions on the fused ring system can be further functionalized to enhance potency and selectivity against specific kinase targets.

Example of Target Kinases and Further Functionalization

Many kinase inhibitors feature a 2-anilinopyrimidine core. The 2-amino group of the synthesized scaffold can be subjected to Buchwald-Hartwig or Suzuki coupling reactions to introduce various aryl or heteroaryl substituents. These substituents can be designed to interact with specific residues in the ATP-binding pocket of kinases such as EGFR, VEGFR, and JAKs, thereby inhibiting their activity.[3]

G cluster_0 Core Scaffold cluster_1 Functionalization Reactions cluster_2 Target Kinase Families A Pyrimido[4,5-b]quinoline Core B Buchwald-Hartwig Amination A->B C Suzuki Coupling A->C D Amide Coupling A->D E EGFR Inhibitors B->E F JAK Inhibitors B->F C->F G VEGFR Inhibitors C->G D->E

Caption: Functionalization pathways for kinase inhibitor development.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its dual functionality allows for the efficient construction of complex heterocyclic scaffolds that are central to the design of modern targeted therapies, particularly kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to leverage the full potential of this versatile intermediate in their drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Aminopyrimidin-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful synthesis of this key building block.

I. Introduction to this compound

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel pharmaceuticals.[1][2][3] Its structure, featuring a reactive aldehyde group and a versatile aminopyrimidine moiety, allows for diverse chemical modifications. The most common and effective method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This powerful carbon-carbon bond-forming reaction joins an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex.[6][7]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the Suzuki-Miyaura coupling to synthesize this compound?

The typical starting materials are 5-bromo-2-aminopyrimidine and 2-formylphenylboronic acid. It is crucial to use high-purity starting materials to minimize side reactions and facilitate purification of the final product.

Q2: What is the optimal palladium catalyst and ligand combination for this reaction?

While various palladium catalysts can be used, a combination of a palladium(II) salt like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand often provides good results.[8][9] The choice of ligand can significantly impact the reaction's efficiency by promoting the rate-determining oxidative addition step and minimizing side reactions.[8] For challenging couplings, more advanced catalyst systems, sometimes involving N-heterocyclic carbenes, may be explored.[6]

Q3: Which base and solvent system should I use?

A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[4] The selection of the base can influence the reaction rate and the extent of side reactions. The solvent system is typically a mixture of an organic solvent like dioxane, THF, or toluene with water.[4][10] The presence of water is often necessary for the transmetalation step of the catalytic cycle.[4]

Q4: What are the expected yields for this synthesis?

With optimized conditions, yields for the Suzuki-Miyaura coupling can be quite high, often exceeding 70%.[5] However, yields can be significantly affected by the purity of reagents, the efficiency of the catalyst system, and the presence of oxygen.[8][11]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products from prolonged heating.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive Catalyst: The palladium catalyst may have decomposed. - Poor Quality Reagents: Starting materials or boronic acid may be of low purity or decomposed. Boronic acids can be unstable.[4] - Inappropriate Reaction Conditions: The temperature may be too low, or the chosen base/solvent system may be suboptimal for the specific substrates.- Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. - Ensure the purity of starting materials. Use freshly purchased or purified reagents. Store boronic acids under inert gas at low temperatures.[12] - Screen different bases, solvents, and temperatures. A systematic optimization may be necessary.[5][10][13]
Significant Homocoupling of the Boronic Acid - Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, a common side reaction.[8][11] - Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become more prevalent.- Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[8] - Adjust the base and solvent system. A different base or the addition of water can sometimes facilitate transmetalation.
Formation of Dehalogenated Byproduct - Presence of Protic Impurities or Reducing Agents: These can lead to the reduction of the aryl halide starting material.[4]- Use anhydrous solvents and ensure all reagents are dry. - Avoid using reagents that can act as reducing agents.
Difficulty in Product Purification - Presence of Palladium Residues: The final product can be contaminated with residual palladium. - Formation of Closely Eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation difficult.- Employ a palladium scavenger or perform an aqueous wash with a solution of sodium bisulfite. [14] - Optimize the reaction to minimize side product formation. If impurities are still present, explore different chromatographic conditions (e.g., different solvent systems or stationary phases). Recrystallization may also be an effective purification method.

IV. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 5-bromo-2-aminopyrimidine

  • 2-formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 5-bromo-2-aminopyrimidine (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 5-bromo-2-aminopyrimidine - 2-formylphenylboronic acid - K₂CO₃ - Pd(OAc)₂/PPh₃ degas Degas System: Evacuate and backfill with inert gas (3x) reagents->degas solvent Add Degassed Solvents: 1,4-Dioxane/Water (4:1) degas->solvent heat Heat to 80-90 °C with stirring solvent->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to RT monitor->cool extract Extraction: Ethyl Acetate, Water, Brine cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

V. Understanding the Mechanism and Potential Pitfalls

A solid understanding of the Suzuki-Miyaura coupling mechanism is essential for effective troubleshooting.

// Nodes for side reactions node [fillcolor="#FBBC05", fontcolor="#202124"]; homocoupling [label="Homocoupling\n(Ar'-Ar')"]; dehalogenation [label="Dehalogenation\n(Ar-H)"];

// Main catalytic cycle pd0 -> pd_complex [label=" Oxidative\n Addition\n(Ar-X)"]; pd_complex -> transmetalation_intermediate [label=" Transmetalation\n(Ar'B(OH)₂)"]; transmetalation_intermediate -> pd0 [label=" Reductive\n Elimination\n(Ar-Ar')"];

// Side reactions edge [style=dashed, color="#34A853"]; pd_complex -> dehalogenation [label=" Side Reaction"]; transmetalation_intermediate -> homocoupling [label=" Side Reaction\n(in presence of O₂)"]; } enddot Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.

Key Mechanistic Steps and Troubleshooting Insights:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-aminopyrimidine. The efficiency of this step is highly dependent on the ligand. Bulky, electron-rich ligands can accelerate this often rate-limiting step.[8]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid. Incomplete transmetalation can lead to side reactions.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Common Side Reactions:

  • Homocoupling: Dimerization of the boronic acid can occur, especially in the presence of oxygen which can reoxidize Pd(0) to Pd(II).[8][11] Rigorous degassing is the primary preventative measure.

  • Dehalogenation: The starting aryl halide can be reduced to the corresponding arene. This is often promoted by sources of hydride, which can come from the solvent or other reagents.[4]

  • Protodeboronation: The boronic acid can react with protic solvents to cleave the C-B bond, reducing the effective concentration of the nucleophile.[6] Using the appropriate base and minimizing reaction time can mitigate this.

By understanding these fundamental principles, researchers can more effectively troubleshoot and optimize the synthesis of this compound for their specific applications.

VI. References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. --INVALID-LINK--

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. --INVALID-LINK--

  • ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. --INVALID-LINK--

  • Organic Chemistry Frontiers (RSC Publishing). (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. --INVALID-LINK--

  • ACS Publications. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. --INVALID-LINK--

  • Andrew G Myers Research Group. The Suzuki Reaction. --INVALID-LINK--

  • ResearchGate. Side reactions of Suzuki cross-coupling. --INVALID-LINK--

  • National Institutes of Health. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). --INVALID-LINK--

  • ChemicalBook. This compound | 914349-52-3. --INVALID-LINK--

  • Science. (2024). Aminative Suzuki–Miyaura coupling. --INVALID-LINK--

  • National Institutes of Health. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. --INVALID-LINK--

  • Chem-Impex. 2-(5-Pyrimidinyl)benzaldehyde. --INVALID-LINK--

  • BLDpharm. 914349-52-3|this compound. --INVALID-LINK--

  • Domainex. (2024). Synthesis in Review: Aminative Suzuki-Miyaura Coupling and Cu-Catalysed Dehydrogenation/Lactonization of C(sp3)-H Bonds. --INVALID-LINK--

  • Sigma-Aldrich. 2-(Pyrimidin-5-yl)benzaldehyde. --INVALID-LINK--

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. --INVALID-LINK--

  • MDPI. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. --INVALID-LINK--

  • Google Patents. Process for the purification of benzaldehyde. --INVALID-LINK--

  • ResearchGate. Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. --INVALID-LINK--

  • 2a biotech. This compound. --INVALID-LINK--

  • VEGPHARM. This compound. --INVALID-LINK--

  • Sigma-Aldrich. This compound. --INVALID-LINK--

  • Sigma-Aldrich. 2-(5-Pyrimidinyl)benzaldehyde AldrichCPR. --INVALID-LINK--

  • IOSR Journal. (2020). Reaction of oxazoloneswith 5, 5'-methylenebis(2-aminopyridine). --INVALID-LINK--

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. --INVALID-LINK--

References

Technical Support Center: 2-(2-Aminopyrimidin-5-yl)benzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Aminopyrimidin-5-yl)benzaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common byproducts encountered during its use in synthetic chemistry. My aim is to provide not just solutions, but also the mechanistic reasoning behind them, empowering you to optimize your reactions and validate your results.

Introduction: The Bifunctional Challenge

This compound is a versatile building block, possessing both a nucleophilic 2-aminopyrimidine moiety and an electrophilic benzaldehyde group. This bifunctionality is key to its utility in synthesizing complex heterocyclic scaffolds. However, it is also the root cause of several common side reactions. Understanding and controlling these pathways is critical for achieving high yields and purity of your desired product.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of an insoluble, high molecular weight material in my reaction. What is it likely to be?

A1: This is a classic sign of self-condensation leading to oligomers or polymers. The amino group of one molecule reacts with the aldehyde of another, forming an imine. This process can continue, creating a chain. This is particularly prevalent at higher concentrations and temperatures.

Q2: My NMR shows a complex mixture of related structures, and I'm struggling to isolate my target compound. What are the likely culprits?

A2: This often points to the formation of various cyclic byproducts. Depending on your reaction conditions (particularly pH), you could be seeing products from intramolecular cyclization, Pictet-Spengler type reactions, or even rearrangements of intermediates.

Q3: I've noticed a byproduct with a mass corresponding to my starting material plus water. What could this be?

A3: This is likely a hemiaminal, formed by the addition of the amino group to the aldehyde. While often unstable, the electronics of the aminopyrimidine and benzaldehyde rings can sometimes lead to the formation of a surprisingly stable hemiaminal, either intramolecularly or between two molecules (a dimer).[1][2]

Part 2: Troubleshooting Guide to Common Byproducts

This section delves into the mechanisms of formation for common byproducts and provides actionable strategies to mitigate them.

Byproduct Class 1: Oligomers and Polymers from Self-Condensation

The most common side reaction is the intermolecular condensation of the amine and aldehyde functional groups.

Mechanism of Formation:

This is a straightforward imine (Schiff base) formation, which can propagate.[3]

G SM1 Molecule 1 (Aldehyde end) Dimer Imine Dimer SM1->Dimer + H₂O SM2 Molecule 2 (Amine end) SM2->Dimer Oligomer Oligomer/Polymer Dimer->Oligomer + n Molecules

Caption: Intermolecular self-condensation pathway.

Troubleshooting:

ParameterRecommended ActionRationale
Concentration Run the reaction at high dilution (<0.1 M). If the reaction is bimolecular (i.e., with another reagent), consider slow addition of the this compound to the reaction mixture.Reduces the probability of two molecules of the starting material encountering each other.
Temperature Conduct the reaction at the lowest effective temperature.Reduces the rate of imine formation, which is often reversible.
pH Maintain a neutral or slightly acidic pH (around 5-6).Imine formation is often catalyzed by acid, but at very low pH, the amine is protonated and non-nucleophilic.[3] Careful pH control is key.
Protecting Groups In multi-step syntheses, consider protecting either the amine or the aldehyde group until the desired reaction is complete.Prevents the undesired self-condensation.
Byproduct Class 2: Intramolecular Cyclization Products

Under certain conditions, particularly acidic ones, the molecule can cyclize on itself.

Mechanism of Formation:

An intramolecular nucleophilic attack of the amine on the protonated aldehyde, followed by dehydration, can lead to a fused heterocyclic system. This can be considered a type of intramolecular hydroamination or a variation of a Pictet-Spengler type reaction.

G cluster_0 Intramolecular Cyclization Start This compound Protonated Protonated Aldehyde Start->Protonated H⁺ Cyclized Cyclized Intermediate (Hemiaminal-like) Protonated->Cyclized Intramolecular Nucleophilic Attack Product Fused Heterocycle Cyclized->Product - H₂O

Caption: Intramolecular cyclization pathway.

Troubleshooting:

ParameterRecommended ActionRationale
Acidity Avoid strong acids if possible. If an acid catalyst is required, use the mildest effective acid at the lowest possible concentration. Consider using a Lewis acid instead of a Brønsted acid.Strong acids can promote the formation of the electrophilic iminium ion, driving cyclization.[4]
Solvent Use a non-polar, aprotic solvent.Polar, protic solvents can facilitate proton transfer and stabilize charged intermediates, potentially favoring cyclization.
Reaction Time Monitor the reaction closely and stop it as soon as the desired product is formed.Prolonged reaction times, especially under harsh conditions, can lead to the accumulation of cyclic byproducts.
Byproduct Class 3: Azomethine Ylide Derived Structures

The condensation of the amine and aldehyde can form an azomethine ylide, a 1,3-dipole that can undergo further reactions.[5][6]

Mechanism of Formation:

An intramolecular condensation can form a cyclic zwitterion (an azomethine ylide). This reactive intermediate can then undergo cycloaddition with any available dipolarophiles or rearrange.

G cluster_1 Azomethine Ylide Pathway Start This compound Ylide Azomethine Ylide (Zwitterionic Intermediate) Start->Ylide Condensation Cycloadduct Cycloaddition Product (if dipolarophile is present) Ylide->Cycloadduct [3+2] Cycloaddition Rearranged Rearranged Byproduct Ylide->Rearranged Rearrangement

Caption: Formation and reactions of an azomethine ylide.

Troubleshooting:

ParameterRecommended ActionRationale
Exclusion of Dipolarophiles Ensure that your starting materials and solvents are free from unsaturated impurities (e.g., alkenes, alkynes) that could act as dipolarophiles.Prevents the trapping of the azomethine ylide intermediate as a cycloaddition byproduct.
Temperature Control Use moderate temperatures. Very high temperatures might favor the formation and subsequent rearrangement of the ylide.Provides better control over the reaction pathway.

Part 3: Experimental Protocols

Protocol 1: Minimizing Self-Condensation in a Bimolecular Reaction

This protocol is for a generic reaction where this compound (SM1) is reacted with another reagent (Reagent X).

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Reagent X in the chosen anhydrous solvent (e.g., THF, Dioxane) to achieve the final desired reaction concentration (e.g., 0.1 M).

  • Slow Addition: Dissolve one equivalent of this compound in the same anhydrous solvent in a separate flask.

  • Syringe Pump: Using a syringe pump, add the solution of SM1 to the solution of Reagent X over a period of several hours (e.g., 4-8 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with the standard work-up procedure.

References

Technical Support Center: Purification of 2-(2-Aminopyrimidin-5-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-aminopyrimidin-5-yl)benzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable intermediates in high purity. The unique bifunctional nature of these molecules—possessing a basic aminopyrimidine ring and a reactive, moderately polar benzaldehyde group—presents specific purification challenges.

This document provides direct, experience-driven answers to common problems in a structured Q&A format, divided into a reactive Troubleshooting Guide for ongoing experiments and a proactive Frequently Asked Questions (FAQs) section for experimental planning.

Part 1: Troubleshooting Guide

This section is for addressing purification problems as they arise.

Issue 1: My compound is streaking badly on a silica gel TLC plate and column, leading to poor separation.

Question: I'm attempting to purify my this compound derivative using a standard silica gel column with an ethyl acetate/hexane solvent system. The compound is streaking severely from the baseline, and I'm getting broad peaks and mixed fractions. What's happening and how do I fix it?

Answer:

This is the most common issue faced with this class of compounds. The streaking is a classic sign of strong, undesirable interactions between your compound and the stationary phase.

Causality: The primary cause is the basic 2-aminopyrimidine moiety interacting strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This ionic interaction is much stronger than the normal-phase partitioning mechanism, causing a portion of your compound to "stick" and elute slowly and non-uniformly, resulting in tailing or streaking.

Solutions:

  • Deactivate the Silica Gel with a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel.[1][2]

    • Method: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[2][3] For example, if your eluent is 50% EtOAc in Hexane, prepare it as 49.5% EtOAc, 50% Hexane, and 0.5% TEA.

    • Protocol: Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing the basic modifier. Then, run the column as usual with the modified eluent.[1][2] This ensures the entire stationary phase is neutralized before the compound is introduced.

  • Switch to a Less Acidic Stationary Phase: If base-modification is insufficient or if your compound is unstable to strong amines, change the stationary phase.

    • Neutral Alumina: Alumina is an excellent alternative for purifying basic compounds.[4] Use Brockmann activity II or III neutral alumina as a starting point. Be aware that alumina can sometimes have different selectivity than silica.

    • Bonded Silica: Consider using an amino-functionalized or cyano-functionalized silica phase, which has a less acidic surface.[2][5]

Issue 2: My compound appears to be decomposing on the column.

Question: My crude NMR looks clean, but after flash chromatography, I see new impurities and a lower yield. I suspect the compound is degrading. What are my options?

Answer:

Compound instability on silica is a significant concern, especially with multifunctional molecules. The aldehyde group can be sensitive, and the acidic silica surface can catalyze decomposition or side reactions.[6]

Causality:

  • Acid-Catalyzed Hydrolysis or Self-Condensation: The acidic silica surface can promote reactions involving the aldehyde or other sensitive functional groups on your derivative.[6]

  • Oxidation: Benzaldehydes can be susceptible to air oxidation to the corresponding benzoic acid, a process that can be accelerated by the high surface area of silica gel.[7][8]

Solutions:

  • Confirm Instability: First, confirm that silica is the culprit. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[6]

  • Use Deactivated Silica: As with streaking, flushing the column with a solvent system containing triethylamine can neutralize the acidity and often prevent degradation.[1][2]

  • Minimize Contact Time:

    • Use flash chromatography with applied pressure rather than gravity chromatography to speed up the separation.[9]

    • Choose a solvent system that gives a reasonable Rf (0.2-0.4) to ensure the compound doesn't spend an excessive amount of time on the column.

  • Alternative Purification Methods:

    • Recrystallization: This is the preferred method if applicable. It avoids stationary phases entirely. Experiment with solvent systems like ethanol, isopropanol/hexane, or ethyl acetate/heptane.[10][11]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, C18 reversed-phase flash chromatography is an excellent alternative as the stationary phase is non-acidic.

Issue 3: I can't remove residual palladium catalyst from the synthesis reaction (e.g., Suzuki coupling).

Question: My product is contaminated with a fine black powder (palladium) from a Suzuki coupling reaction. It streaks on the TLC and persists even after chromatography. How do I get rid of it?

Answer:

Residual palladium is a common and challenging impurity in cross-coupling reactions. It can exist as fine particulates or soluble complexes that co-elute with your product.[12]

Causality: The palladium catalyst, often used in Pd(0) or Pd(II) form, can be difficult to remove completely by standard filtration or chromatography, where it can bind to the heteroatoms in your product.[12]

Solutions:

  • Pre-Chromatography Filtration: Before any other workup, filter the crude reaction mixture through a pad of Celite® (diatomaceous earth).[13][14] This is highly effective at removing a large portion of the heterogeneous palladium black.

  • Metal Scavengers: For removing the final traces of soluble palladium, scavenger resins are highly effective.

    • Method: After the initial workup, dissolve the crude product in a suitable solvent (e.g., DMF, DMAc). Add a thiol-based scavenger resin (e.g., SiliaMetS Thiol, MP-TMT).[12] Stir for several hours to overnight, then filter off the resin.

    • Benefit: These scavengers have a very high affinity for palladium and can reduce levels to parts-per-million (ppm), which is often required in pharmaceutical development.[12]

  • Liquid-Liquid Extraction: Sometimes, a specific aqueous wash can help. Washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can help complex and remove some of the residual palladium.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a flash chromatography method for these compounds?

A1: A systematic approach using Thin Layer Chromatography (TLC) is crucial.

  • Stationary Phase: Start with standard silica gel 60 F254 plates.

  • Mobile Phase Screening: The goal is to find a solvent system that gives your target compound an Rf value of 0.2-0.4 .

    • Begin with a 1:1 mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate).

    • If the Rf is too low (stuck on the baseline), increase the polarity by switching to a stronger solvent system like Dichloromethane (DCM) / Methanol (MeOH). Start with 1-2% MeOH in DCM and gradually increase.[3]

    • Crucially, add 0.5-1% Triethylamine (TEA) to all your trial solvent systems to prevent the streaking issues discussed in the troubleshooting guide.[3]

Solvent System (with 0.5% TEA)PolarityGood For...
10-50% Ethyl Acetate / HexanesLow to MediumStandard derivatives without highly polar functional groups.[3]
1-10% Methanol / DichloromethaneMedium to HighMore polar derivatives or when EtOAc/Hexanes is ineffective.[3]
5-10% (10% NH4OH in MeOH) / DCMHigh / BasicVery polar, stubborn basic compounds that remain on the baseline.[6]
Q2: How should I prepare my sample for loading onto the column?

A2: Proper sample loading is critical for achieving good separation.[9] The goal is to apply the sample to the column in a very narrow, concentrated band.

  • Wet Loading (Recommended): Dissolve your crude product in the minimum possible amount of your column eluent or a slightly more polar solvent (like DCM).[9] Carefully apply this solution to the top of the packed column bed.

  • Dry Loading (for Poorly Soluble Compounds): If your compound is not very soluble in the eluent, dissolve it in a strong, volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder.[9] Carefully add this powder to the top of your packed column. This technique prevents broad bands caused by using strong solvents for loading.[9]

Q3: Can I purify these compounds by recrystallization?

A3: Yes, and if successful, it is often superior to chromatography for achieving very high purity on a large scale. The presence of the aromatic rings and the pyrimidine core provides rigidity that facilitates crystal lattice formation.

  • Screening Solvents:

    • Dissolve a small amount of your crude material in a hot solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • If crystals form, you have a potential single-solvent system.

  • Anti-Solvent Technique:

    • Dissolve your compound in a good solvent (e.g., ethanol, ethyl acetate).

    • Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., water, hexanes, heptane) until the solution becomes slightly cloudy.

    • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.

Q4: My derivative has an acid-labile group. How can I avoid silica gel entirely?

A4: If your derivative contains a sensitive functional group (like a Boc-protecting group or an acetal) that is unstable to even neutralized silica, you must use an alternative strategy.

  • Reversed-Phase Chromatography (RPC): This is the most robust alternative.

    • Stationary Phase: C18-functionalized silica.

    • Mobile Phase: Typically a gradient of water and acetonitrile or methanol. A pH modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) is often used to improve peak shape for basic compounds by ensuring they remain protonated.[15]

  • Preparative HPLC: For high-purity, small-scale applications, preparative HPLC (either normal-phase or reversed-phase) offers the highest resolution.

Visual Workflows

Purification Strategy Decision Workflow

This flowchart guides the initial choice of purification technique based on the properties of the crude material.

G start Crude Reaction Mixture is_solid Is the crude material a solid? start->is_solid is_clean_nmr Is crude NMR >85% pure? is_solid->is_clean_nmr Yes check_tlc Analyze by TLC (add 0.5% TEA) is_solid->check_tlc No / Oily try_recrystallization Attempt Recrystallization is_clean_nmr->try_recrystallization Yes is_clean_nmr->check_tlc No try_recrystallization->check_tlc Failure success Pure Compound try_recrystallization->success Success streaking Severe Streaking / Baseline? check_tlc->streaking use_modified_silica Use Silica + Basic Modifier (e.g., TEA, NH4OH) streaking->use_modified_silica Yes good_tlc Good Separation by TLC? streaking->good_tlc No use_modified_silica->good_tlc Re-evaluate TLC use_alumina Use Neutral Alumina use_alumina->good_tlc Re-evaluate TLC good_tlc->use_alumina No flash_chrom Proceed with Flash Chromatography good_tlc->flash_chrom Yes (Rf 0.2-0.4) flash_chrom->success Success failure Consider Alternative (e.g., Reversed-Phase) flash_chrom->failure Failure

Caption: Decision workflow for selecting a purification method.

Standard Protocol: Base-Modified Flash Chromatography

This diagram outlines the key steps for performing a successful flash chromatography purification with a basic modifier.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing p1 1. Select Solvent System via TLC (Rf 0.2-0.4) p2 2. Prepare Eluent with 0.5-1% Triethylamine p1->p2 p3 3. Dry Pack Column with Silica Gel p2->p3 r1 4. Flush Column with 2-3 CV of Modified Eluent p3->r1 r2 5. Load Sample (Wet or Dry Method) r1->r2 r3 6. Elute with Modified Eluent under Positive Pressure r2->r3 r4 7. Collect & Analyze Fractions by TLC r3->r4 post1 8. Combine Pure Fractions r4->post1 post2 9. Evaporate Solvent post1->post2 post3 10. Dry Under High Vacuum post2->post3

Caption: Step-by-step workflow for base-modified flash chromatography.

References

Troubleshooting low yield in Suzuki coupling with 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the specific, and often troublesome, coupling of substrates like this compound. This molecule's unique combination of a Lewis-basic aminopyrimidine ring and a reactive aldehyde group presents a distinct set of obstacles that can lead to low product yield.

As Senior Application Scientists, we understand that success in synthesis requires a deep, mechanistic understanding of the reaction. This guide moves beyond simple procedural lists to explain the causal factors behind common failures and provides field-proven, actionable solutions.

Troubleshooting Guide & FAQs

Here, we address the most pressing questions regarding low yields in this specific Suzuki coupling reaction in a direct Q&A format.

Q1: My reaction shows little to no conversion of starting materials. What is the most likely cause?

A1: The primary suspect is catalyst poisoning or inhibition.

The substrate, this compound, contains a highly Lewis-basic 2-aminopyrimidine moiety. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group possess lone pairs of electrons that can readily coordinate to the palladium catalyst.[1] This coordination can form a stable, inactive complex, effectively sequestering the palladium and halting the catalytic cycle before it can proceed efficiently.[2][3] This is a well-documented failure mode for nitrogen-rich heterocycles in cross-coupling reactions.[4]

dot

Caption: Catalyst poisoning by the aminopyrimidine substrate.

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich phosphine ligands (Buchwald ligands). These ligands form strong, stable bonds with palladium and their steric bulk can disfavor coordination of the aminopyrimidine substrate.[1][5]

  • Increase Catalyst/Ligand Loading: As a direct countermeasure, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst.[1]

  • Utilize Advanced Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species more efficiently and can be more resistant to deactivation pathways.[1]

Q2: I'm observing significant protodeboronation (boronic acid decomposition) and starting material remains. What's wrong?

A2: This points to issues with the stability of your boronic acid/ester under the reaction conditions, often exacerbated by the choice of base and solvent.

Protodeboronation is a common side reaction where the boronic acid or ester is replaced by a proton, typically from water or other protic sources in the reaction mixture.[4] The choice of base plays a critical role; strong bases can accelerate this decomposition.[6][7]

Troubleshooting Steps:

  • Switch to a Boronic Ester: If you are using a boronic acid, switch to its corresponding pinacol (BPin) or MIDA boronate ester. These are generally more stable and less prone to premature hydrolysis and protodeboronation than their acid counterparts.[1]

  • Optimize the Base: The base is crucial for activating the boronic acid for transmetalation but can also promote decomposition.[8] Screen weaker inorganic bases. While strong bases like NaOH or KOH are sometimes used, milder conditions with K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective and minimize side reactions.[1][9]

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Use oven-dried glassware and maintain a robustly inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[1] Even small amounts of water can facilitate protodeboronation.

Q3: My desired product is forming, but it's contaminated with numerous side products related to the aldehyde group. How can I improve selectivity?

A3: The aldehyde functionality is sensitive to the basic and sometimes high-temperature conditions of the Suzuki coupling, leading to side reactions.

Aldehydes can undergo various base-catalyzed side reactions. Furthermore, under certain conditions with nickel catalysts, aldehydes can coordinate to the metal center and inhibit the reaction or alter its selectivity.[10][11][12] While this effect is documented for nickel, similar coordination to palladium cannot be entirely ruled out as an inhibitory factor.

dot

Troubleshooting_Workflow Start Low Yield Observed NoRxn Symptom: No/Low Conversion Start->NoRxn SideProducts Symptom: Multiple Side Products Start->SideProducts ProtoDe Symptom: Protodeboronation Start->ProtoDe Cause_Poison Cause: Catalyst Poisoning NoRxn->Cause_Poison Cause_Aldehyde Cause: Aldehyde Reactivity SideProducts->Cause_Aldehyde Cause_Boron Cause: Boronic Acid Instability ProtoDe->Cause_Boron Sol_Ligand Solution: Use Bulky Ligand (e.g., SPhos, XPhos) Cause_Poison->Sol_Ligand Sol_Base Solution: Screen Milder Bases (K2CO3, K3PO4) Cause_Aldehyde->Sol_Base Sol_Protect Solution: Protect Aldehyde (as Acetal) Cause_Aldehyde->Sol_Protect Cause_Boron->Sol_Base Sol_BoronEster Solution: Use Boronic Ester (Pinacol, MIDA) Cause_Boron->Sol_BoronEster Sol_Anhydrous Solution: Ensure Anhydrous Conditions Cause_Boron->Sol_Anhydrous

Caption: Troubleshooting workflow for Suzuki coupling.

Troubleshooting Steps:

  • Use Milder Bases and Lower Temperatures: Strong bases can promote unwanted aldol-type reactions. Switch to milder bases like K₂CO₃ or K₃PO₄. If possible, screen for effective catalyst/ligand systems that operate at lower temperatures (e.g., 60-80 °C instead of >100 °C).

  • Protect the Aldehyde Group: If milder conditions are ineffective, the most robust solution is to protect the aldehyde. Converting it to an acetal (e.g., using ethylene glycol and an acid catalyst) renders it inert to the basic Suzuki conditions.[13] The acetal can be easily removed in a subsequent acidic workup step after the C-C bond is formed. This strategy adds steps but is often the most reliable path to a clean product.[13]

Q4: As a last resort, should I consider protecting the aminopyrimidine group?

A4: This is a valid strategy, though often more complex than addressing catalyst, ligand, and aldehyde issues first.

Protecting the amino group can prevent it from poisoning the catalyst.[14][15] A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[16][17] It reduces the nucleophilicity and coordinating ability of the amine.

Considerations:

  • Orthogonality: You must choose a protecting group that is stable to the Suzuki conditions (basic) but can be removed without affecting other parts of your molecule.[17] The Boc group, which is removed with acid, is a good choice if the rest of the molecule is acid-stable.

  • Added Steps: This approach requires two additional steps (protection and deprotection), which will lower the overall process yield.[17] Therefore, optimizing the catalytic system for the unprotected substrate should always be the first line of attack.

Recommended Starting Protocol & Optimization Table

For researchers beginning their optimization, the following protocol represents a robust starting point based on best practices for challenging heteroaryl couplings.

General Experimental Protocol
  • Setup: To an oven-dried Schlenk flask, add the this compound halide (1.0 equiv.), the arylboronic acid pinacol ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–3 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2–6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start screening at 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or conversion plateaus.[4]

  • Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[4]

Table 1: Recommended Conditions for Optimization
ParameterRecommended Starting PointRationale & Key Considerations
Pd Source XPhos Pd G3 (1-3 mol%)Pre-catalyst ensures efficient generation of active Pd(0). Effective for heteroaryl couplings.[1]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that outperform PPh₃ by promoting reductive elimination and preventing catalyst poisoning.[1][18][19]
Base K₃PO₄ (2-3 equiv.)A moderately strong, effective base that often minimizes side reactions like protodeboronation compared to hydroxides.[4]
Solvent 1,4-Dioxane or 2-MeTHFAnhydrous and degassed. Ethereal solvents are generally robust for Suzuki couplings.
Temperature 80–110 °CStart lower (80 °C) to minimize aldehyde side reactions and increase only if reactivity is low.
Boron Source Arylboronic Pinacol EsterMore stable towards protodeboronation than the corresponding boronic acid.[1]

References

Stability issues and storage of 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information and troubleshooting advice for researchers and drug development professionals working with 2-(2-Aminopyrimidin-5-yl)benzaldehyde. As a compound with multiple reactive functional groups, its stability and proper handling are critical for reproducible experimental outcomes. This document outlines the inherent chemical liabilities of the molecule, provides detailed storage and handling protocols, and offers a structured approach to troubleshooting common issues.

Core Chemical Characteristics and Intrinsic Stability Issues

This compound is a bifunctional molecule featuring an aromatic aldehyde and a 2-aminopyrimidine moiety. This unique structure, while synthetically useful, presents specific stability challenges that users must be aware of.

  • The Aldehyde Group: The benzaldehyde portion of the molecule is highly susceptible to oxidation.[1] Atmospheric oxygen can readily convert the aldehyde to the corresponding carboxylic acid, 2-(2-aminopyrimidin-5-yl)benzoic acid. This process is often accelerated by exposure to light and elevated temperatures.[2] The presence of even small amounts of this benzoic acid impurity can significantly impact reaction outcomes, particularly in processes sensitive to acidic conditions or where the aldehyde's electrophilicity is crucial.

  • The 2-Aminopyrimidine Group: The 2-aminopyrimidine ring, with its electron-rich amino group, can also be a site of reactivity. While generally stable, the amino group can be susceptible to oxidation and other side reactions under harsh conditions. More importantly, the primary amine can potentially react with the aldehyde functionality of another molecule, especially at elevated temperatures or in the presence of catalysts, leading to the formation of imines and other condensation products.

  • Intramolecular Interactions: The proximity of the nucleophilic amino group and the electrophilic aldehyde group can lead to the formation of hemiaminals, which are typically unstable intermediates.[3][4][5] However, studies on related compounds have shown that 2-aminopyrimidine can form stable hemiaminals with certain benzaldehydes.[3][4][5] While this may not be a major degradation pathway under proper storage conditions, it is a potential intramolecular event to be aware of, especially if the compound is subjected to inappropriate solvents or pH conditions.

These intrinsic properties necessitate the stringent storage and handling protocols outlined below.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, adherence to the following storage and handling procedures is essential.

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage; -20°C for long-term storage.[6][7]Minimizes the rate of oxidation and other potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[6]Prevents oxidation of the aldehyde group to the corresponding carboxylic acid.
Light Protect from light by storing in an amber vial or a dark location.[2][6][8]Light can catalyze the oxidation of benzaldehydes.
Moisture Keep the container tightly sealed to prevent moisture ingress.[8]Moisture can facilitate certain degradation pathways.
Experimental Workflow: Handling the Compound

For weighing and preparing solutions, the following steps are recommended to minimize exposure to air and light:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture into the compound.

  • If possible, handle the compound in a glove box under an inert atmosphere.

  • If a glove box is not available, weigh the required amount quickly and reseal the container promptly.

  • Use de-gassed solvents for preparing solutions to minimize dissolved oxygen.

  • Protect solutions from light by using amber glassware or wrapping the container in aluminum foil.

Troubleshooting Guide

This section addresses common problems encountered when using this compound, their probable causes, and recommended solutions.

Troubleshooting Flowchart

troubleshooting_flowchart start Problem Encountered (e.g., low yield, unexpected side product) check_purity 1. Check Purity of Starting Material (LC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure impure_node Compound is Impure is_pure->impure_node No reaction_conditions 4. Review Reaction Conditions - Air-free techniques? - Degassed solvents? - Light protection? is_pure->reaction_conditions Yes oxidation_check 2. Check for Oxidation Product (2-(2-aminopyrimidin-5-yl)benzoic acid) impure_node->oxidation_check storage_review 3. Review Storage & Handling - Stored at 2-8°C or -20°C? - Under inert gas? - Protected from light? oxidation_check->storage_review purify Solution: Purify the material (e.g., chromatography) storage_review->purify optimize_reaction Solution: Optimize reaction setup (e.g., use Schlenk line, degas solvents) reaction_conditions->optimize_reaction

Caption: Troubleshooting workflow for experiments involving this compound.

Question & Answer Troubleshooting

Q1: My reaction yield is consistently lower than expected. Could the starting material be the problem?

A1: Yes, the purity and integrity of this compound are critical. The most common issue is the oxidation of the aldehyde to the corresponding carboxylic acid. This impurity will not participate in reactions requiring the aldehyde functionality, thus lowering your effective yield.

  • Recommended Action:

    • Verify Purity: Analyze your starting material using LC-MS and ¹H NMR. Look for a peak corresponding to the mass of the carboxylic acid (M+16) and the disappearance of the characteristic aldehyde proton signal in the NMR spectrum (typically around 9-10 ppm).

    • Purification: If the oxidized impurity is present, you may need to purify the starting material, for example, by column chromatography.

    • Review Handling: Ensure you are following the recommended handling procedures, especially the use of an inert atmosphere and protection from light.

Q2: I observe an unknown peak in my analytical data (LC-MS, NMR) for the starting material. What could it be?

A2: Besides the common oxidation product, other impurities or degradation products could be present.

  • Possible Identities of the Unknown Peak:

    • 2-(2-aminopyrimidin-5-yl)benzoic acid: As mentioned, this is the most likely culprit due to oxidation.

    • Dimerization/Oligomerization Products: Although less common under proper storage, intermolecular reactions (e.g., imine formation) could occur if the compound has been exposed to heat or catalytic impurities.

    • Solvent Adducts: If stored improperly or dissolved in reactive solvents for extended periods, solvent adducts might form.

  • Recommended Action:

    • Characterize the Impurity: Use high-resolution mass spectrometry and 2D NMR techniques to identify the structure of the unknown peak.

    • Review Storage History: Consider the storage conditions and history of the compound. Has it been exposed to high temperatures, light, or reactive chemicals?

    • Procure a New Batch: If significant degradation has occurred, it is often most efficient to obtain a fresh batch of the compound.

Q3: The compound has changed in appearance (e.g., color change from off-white to yellow/brown). Is it still usable?

A3: A change in color is a strong indicator of degradation. While benzaldehydes can turn yellow upon storage, this often accompanies the formation of impurities.[1]

  • Recommended Action:

    • Do not assume it is usable. A color change warrants a purity check.

    • Analyze Purity: Perform LC-MS and NMR analysis to determine the extent of degradation and the identity of the impurities.

    • Decision on Use: Based on the purity analysis, decide if the material is suitable for your experiment. For sensitive applications, it is highly recommended to use a pure, fresh sample.

Frequently Asked Questions (FAQs)

Q1: What is the definitive long-term storage condition for this compound?

A1: For long-term storage (months to years), the compound should be stored at -20°C under a dry inert atmosphere (argon or nitrogen) and protected from light.[6][9][7]

Q2: How should I aliquot the compound for daily use?

A2: To maintain the integrity of the bulk material, it is advisable to create smaller aliquots. When you receive a new bottle, you can transfer smaller, experiment-sized portions into separate amber vials under an inert atmosphere. This prevents repeated warming and cooling cycles and exposure of the entire batch to the atmosphere.

Q3: Can I store solutions of this compound?

A3: It is generally not recommended to store solutions of this compound for extended periods. If you must, use a de-gassed, anhydrous aprotic solvent, store the solution at low temperature (-20°C), and protect it from light. However, for best results, prepare solutions fresh before each use.

Q4: Is this compound compatible with all common solvents?

A4: While soluble in many organic solvents, be cautious with protic solvents (like methanol or ethanol) as they can potentially form acetals with the aldehyde group, especially in the presence of acid catalysts. For reactions, choose anhydrous, aprotic solvents unless the protocol specifies otherwise.

References

Technical Support Center: Strategies to Mitigate Self-Condensation and Side Reactions of 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(2-Aminopyrimidin-5-yl)benzaldehyde in their synthetic workflows. The unique bifunctional nature of this molecule—possessing both a highly reactive aldehyde and a nucleophilic aminopyrimidine moiety—presents specific challenges, primarily the propensity for self-reaction. This document provides in-depth troubleshooting advice and preventative protocols to ensure the successful application of this valuable building block.

Frequently Asked Questions (FAQs)

Q1: What is the "self-condensation" of this compound?

A: For this compound, "self-condensation" is a general term for several possible undesired self-initiated reactions. Unlike typical aldehydes used in aldol condensations, this molecule lacks α-hydrogens, making the classic base-catalyzed aldol pathway impossible.[1][2] Instead, the following side reactions are the primary concern:

  • Intermolecular Imine (Schiff Base) Formation: The nucleophilic 2-amino group of one molecule can attack the electrophilic aldehyde carbon of another molecule. The initial product, a hemiaminal, is often unstable and can eliminate water to form a stable dimeric imine.[3][4]

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens can undergo a disproportionation reaction. Two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol and one molecule of the carboxylic acid.[4]

These pathways compete with your desired reaction, reducing yield and complicating purification.

Q2: Why is this compound particularly prone to self-reaction?

A: The molecule's structure inherently promotes self-reaction. The pyrimidine ring system influences the electronic properties of the molecule, and the presence of both a strong nucleophile (the amino group) and a potent electrophile (the aldehyde) within the same structure creates a high potential for intermolecular reactions. The proximity and reactivity of these groups mean that under many standard reaction conditions, the molecules are more likely to react with each other than with a less reactive substrate.

Q3: Under what conditions are these side reactions most likely to occur?

A:

  • Strongly Basic Conditions (pH > 10): High concentrations of hydroxide (e.g., NaOH, KOH) are known to promote the Cannizzaro reaction for aromatic aldehydes.[4]

  • High Concentrations: Intermolecular reactions, such as imine formation, are concentration-dependent. Running reactions at high molarity increases the probability of two molecules of the benzaldehyde derivative encountering each other.

  • Elevated Temperatures: Increased temperature can provide the activation energy needed to overcome the barrier for side reactions, particularly the dehydration step of hemiaminal to imine.

  • Prolonged Reaction Times: Allowing a reaction to proceed for an extended period, especially under harsh conditions, gives more opportunity for undesired pathways to occur.

Q4: What are the primary strategies to prevent these unwanted reactions?

A: The core strategy is to control the reaction environment to favor the desired transformation. This can be achieved through:

  • Strict pH and Reagent Control: Avoid strong bases where possible and opt for milder alternatives.

  • Kinetic Control: Keep the instantaneous concentration of the aldehyde low by using slow addition techniques.

  • Use of Protecting Groups: Temporarily "mask" the reactive aldehyde group as a less reactive functional group, such as an acetal, perform the desired reaction on another part of the molecule, and then deprotect the aldehyde.[5][6] This is often the most robust and reliable strategy.

Troubleshooting Guides

Problem 1: Formation of Alcohol and Carboxylic Acid Byproducts
  • Symptoms: Your reaction mixture analysis (e.g., LC-MS, NMR) shows two major byproducts with masses corresponding to the reduction (to an alcohol) and oxidation (to a carboxylic acid) of your starting material.

  • Likely Cause: A Cannizzaro reaction is occurring due to the use of a strong base.

  • Troubleshooting Protocol:

    • Re-evaluate Your Choice of Base: Immediately substitute strong bases like NaOH or KOH with milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also excellent alternatives that are not strong enough to initiate the Cannizzaro reaction.

    • Control Temperature: If a base is necessary, run the reaction at a lower temperature (e.g., 0 °C or room temperature) to disfavor the high-activation-energy side reaction.

    • Stoichiometry: Use the minimum catalytic amount of base required to achieve the desired reaction.

Problem 2: Appearance of High Molecular Weight Dimeric Impurities
  • Symptoms: You observe a significant byproduct with a mass approximately double that of the starting material, minus the mass of water (18 Da), suggesting dimer formation.

  • Likely Cause: Intermolecular reaction between the amino group of one molecule and the aldehyde of another to form an imine.

  • Troubleshooting Protocol:

    • Slow Addition: Instead of adding all reagents at once, add the this compound solution dropwise over an extended period (e.g., 1-2 hours) to a solution containing your other reactant(s). This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction.

    • Optimize Concentration: Perform a series of experiments at different concentrations to find a regime where the desired reaction rate is high while the undesired dimerization is low. Start by reducing the overall reaction concentration by a factor of 2 or 4.

Definitive Solution: Aldehyde Protection Strategy

When reaction conditions cannot be sufficiently modified, a protecting group strategy is the most effective method to prevent self-condensation. The most common and reliable protection for an aldehyde is its conversion to a cyclic acetal.[6][7][8]

Workflow for Acetal Protection and Deprotection

G cluster_0 Protection Phase cluster_1 Synthesis Phase cluster_2 Deprotection Phase Start This compound Protect React with Ethylene Glycol (p-TsOH catalyst, Toluene, Dean-Stark) Start->Protect Protected Protected Acetal Intermediate Protect->Protected DesiredReaction Perform Desired Reaction (e.g., coupling, substitution) Protected->DesiredReaction Product_Protected Product with Protected Aldehyde DesiredReaction->Product_Protected Deprotect Aqueous Acid Hydrolysis (e.g., HCl in Acetone/Water) Product_Protected->Deprotect FinalProduct Final Product with Free Aldehyde Deprotect->FinalProduct

Caption: Workflow for using an acetal protecting group.

Experimental Protocol 1: Acetal Protection

This protocol converts the aldehyde to a 1,3-dioxolane, which is stable to bases, organometallics, and hydrides.[5][9]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add toluene as the solvent, followed by ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound.

Experimental Protocol 2: Acetal Deprotection

This protocol regenerates the aldehyde from the acetal.

  • Setup: Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).

  • Reagents: Add a catalytic amount of aqueous acid, such as 2M hydrochloric acid (HCl).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the protected starting material is fully converted back to the aldehyde.

  • Workup: Neutralize the acid by carefully adding saturated aqueous NaHCO₃. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the final deprotected product.

Summary of Troubleshooting Strategies

Problem Observed Probable Cause Recommended Preventative Measures & Key Parameters
Alcohol & Carboxylic Acid ByproductsCannizzaro Reaction Base: Replace strong bases (NaOH, KOH) with milder ones (K₂CO₃, DIPEA). Temperature: Run at 0 °C or room temperature.
Dimeric Impurities (M-18)Imine (Schiff Base) Formation Concentration: Use a lower overall reaction concentration. Addition: Employ slow, dropwise addition of the aldehyde to the reaction mixture.
General Low Yield / Complex MixtureHigh Reactivity of Aldehyde Protection: Convert the aldehyde to a stable acetal before subsequent reaction steps. Deprotect in the final stage.

Visualizing Reaction Pathways

The following diagram illustrates the competing reaction pathways for this compound and how a protecting group strategy provides a clear route to the desired product.

reaction_pathways cluster_side_reactions Undesired Self-Reactions cluster_protected_pathway Protected Strategy start This compound reagent + Desired Reagent start->reagent Ideal Pathway (Often Competes with A & B) cannizzaro Cannizzaro Reaction (Strong Base) start->cannizzaro Pathway A imine Imine Formation (High Concentration) start->imine Pathway B protect Protect Aldehyde (e.g., Acetal) start->protect desired_product Desired Product reagent->desired_product Ideal Pathway (Often Competes with A & B) protected_sm Protected Aldehyde protect->protected_sm react_protected + Desired Reagent protected_sm->react_protected protected_product Protected Product react_protected->protected_product deprotect Deprotect protected_product->deprotect deprotect->desired_product

Caption: Competing reaction pathways and the protecting group solution.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions Involving 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(2-Aminopyrimidin-5-yl)benzaldehyde in cross-coupling reactions. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The presence of a coordinating aminopyrimidine ring, a reactive aldehyde, and a free primary amine presents unique challenges that require careful consideration of your catalytic system.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the molecule's multifunctional nature. The 2-aminopyrimidine moiety can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or deactivation[1]. The free amine can also coordinate to the metal center. Furthermore, the aldehyde group can be sensitive to the basic reaction conditions typical of many cross-coupling reactions, leading to side products from reactions such as aldol condensation.

Q2: Is it necessary to protect the functional groups on this compound before attempting a cross-coupling reaction?

A2: While not always strictly necessary, protecting both the amine and aldehyde groups is highly recommended to ensure robust and reproducible results. The primary amine can be protected with a group like tert-Butyloxycarbonyl (Boc), and the aldehyde is commonly protected as an acetal, for instance, with ethylene glycol[2][3]. This strategy prevents unwanted side reactions and catalyst inhibition.

Q3: Which type of cross-coupling reaction is most suitable for this substrate?

A3: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are all viable options for functionalizing the pyrimidine or benzaldehyde core, provided appropriate protecting group strategies and catalyst systems are employed. The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.) and the available coupling partners.

Q4: What general class of palladium catalysts and ligands should I consider for this substrate?

A4: For substrates containing nitrogen heterocycles, palladium precatalysts combined with bulky, electron-rich phosphine ligands are often the most effective. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, have demonstrated success in mitigating catalyst inhibition by coordinating nitrogen atoms[4]. N-heterocyclic carbene (NHC) ligands can also be a good choice[5].

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Cause: Catalyst Inhibition/Deactivation by the Aminopyrimidine Moiety.

The lone pairs on the nitrogen atoms of the 2-aminopyrimidine ring can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich monophosphine ligands. These ligands can create a sterically hindered environment around the palladium center, disfavoring coordination of the aminopyrimidine nitrogen.

    • Recommended Ligands: SPhos, XPhos, RuPhos, or BrettPhos are excellent starting points[4].

  • Protecting Groups: Protect the 2-amino group with a Boc group. This reduces the coordinating ability of the nitrogen atom.

  • Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a palladacycle precatalyst can be more reliable[6].

Possible Cause: Aldehyde-Mediated Side Reactions.

Under basic conditions, the aldehyde can undergo self-condensation or other side reactions. It can also potentially interact with the palladium catalyst.

Solution:

  • Protect the Aldehyde: Convert the aldehyde to an acetal using ethylene glycol and an acid catalyst. Acetals are stable under the basic conditions of most cross-coupling reactions and can be easily deprotected post-coupling[2][3].

Problem 2: Formation of Significant Byproducts

Possible Cause: Homocoupling of the Boronic Acid (in Suzuki Reactions).

This occurs when two molecules of the boronic acid couple with each other, often due to the presence of oxygen or an insufficiently active catalyst.

Solutions:

  • Thorough Degassing: Ensure your reaction mixture and solvents are thoroughly degassed to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. A solvent system like dioxane/water is often effective[7].

Possible Cause: Protodeboronation (in Suzuki Reactions).

The boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to a deboronated starting material.

Solutions:

  • Use a Milder Base: If using a strong base, consider switching to a milder one like K₂CO₃ or KF.

  • Anhydrous Conditions (if applicable): While many Suzuki reactions tolerate water, if protodeboronation is a major issue, running the reaction under anhydrous conditions with a non-aqueous base might be beneficial.

Catalyst and Ligand Selection Guide

The choice of catalyst and ligand is critical for a successful cross-coupling reaction with this compound. The following table provides a starting point for catalyst selection for different reaction types.

Reaction TypeRecommended Palladium PrecatalystRecommended LigandTypical Base
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃
Heck Pd(OAc)₂PPh₃, P(o-tol)₃Et₃N, K₂CO₃
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BrettPhos, RuPhosNaOtBu, K₃PO₄, Cs₂CO₃

Experimental Protocols

Protocol 1: Protection of this compound

Part A: Acetal Protection of the Aldehyde

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected product.

Part B: Boc Protection of the Amine

  • Dissolve the acetal-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the doubly protected product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of the Protected Substrate
  • To an oven-dried reaction vessel, add the doubly protected this compound derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen.

  • Add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Heck Reaction of the Protected Substrate
  • To an oven-dried Schlenk tube, add the doubly protected this compound derivative (as an aryl halide, 1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add a base such as triethylamine (Et₃N, 2.0 eq) and a suitable solvent like DMF or acetonitrile.

  • Degas the mixture with argon or nitrogen.

  • Heat the reaction to 80-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of the Protected Substrate
  • In a glovebox, charge an oven-dried vial with the doubly protected this compound derivative (as an aryl halide, 1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vial and heat to 80-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once complete, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Protocol 5: Deprotection
  • Acetal Deprotection: Dissolve the coupled product in a mixture of acetone and water. Add a catalytic amount of a strong acid (e.g., HCl or p-toluenesulfonic acid) and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Neutralize with a weak base and extract the product.

  • Boc Deprotection: Treat the product with trifluoroacetic acid (TFA) in DCM at room temperature. Monitor the reaction until completion, then carefully quench the acid and work up to isolate the final deprotected product.

Visualization of Key Concepts

Catalyst_Selection start Start: Cross-Coupling of this compound Derivative reaction_type Choose Cross-Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Arylboronic acid heck Heck (C-C, vinylation) reaction_type->heck Alkene buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine suzuki_cat Catalyst System: - Pd₂(dba)₃ / SPhos - Pd(OAc)₂ / XPhos Base: K₃PO₄, Cs₂CO₃ suzuki->suzuki_cat heck_cat Catalyst System: - Pd(OAc)₂ / PPh₃ - Pd(OAc)₂ / P(o-tol)₃ Base: Et₃N, K₂CO₃ heck->heck_cat buchwald_cat Catalyst System: - Pd₂(dba)₃ / BrettPhos - Pd(OAc)₂ / RuPhos Base: NaOtBu, K₃PO₄ buchwald->buchwald_cat Catalytic_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂-X Pd0->PdII Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_R Ar-Pd(II)L₂-R PdII->PdII_R Transmetalation Transmetal Transmetalation (R-M) PdII_R->Pd0 Product Ar-R PdII_R->Product Reductive Elimination RedElim Reductive Elimination Troubleshooting_Workflow start Failed or Low-Yield Reaction check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions catalyst_issue 3. Address Catalyst Deactivation check_conditions->catalyst_issue ligand Change Ligand: Bulky, e⁻-rich (SPhos, XPhos) catalyst_issue->ligand protect Protect Functional Groups: Amine (Boc), Aldehyde (Acetal) catalyst_issue->protect base_solvent Optimize Base/Solvent System catalyst_issue->base_solvent success Successful Reaction ligand->success Re-run Reaction protect->success Re-run Reaction base_solvent->success Re-run Reaction

References

Technical Support Center: Scaling Up Reactions with 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2-Aminopyrimidin-5-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for scaling up reactions involving this versatile bifunctional molecule. The inherent reactivity of both the aldehyde and the aminopyrimidine moieties presents unique challenges and opportunities in synthetic chemistry. This document aims to equip you with the knowledge to navigate these complexities effectively.

I. Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, featuring a nucleophilic 2-aminopyrimidine ring and an electrophilic benzaldehyde group. This unique combination allows for a variety of chemical transformations, but also predisposes the molecule to certain side reactions and instability, particularly self-condensation, similar to what is observed with 2-aminobenzaldehyde.[1][2] Understanding this dual reactivity is paramount for successful and scalable synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general reactivity of this compound.

Q1: How should I store this compound to ensure its stability?

A1: Due to the propensity of aminoaldehydes to undergo self-condensation, long-term storage at room temperature is not recommended.[1][2][3] For optimal stability, store the compound under an inert atmosphere (argon or nitrogen) at low temperatures, ideally at -20°C.[4] It is also advisable to protect it from light.

Q2: The compound has a yellow to brown color. Is this normal?

A2: Yes, a pale yellow to brown coloration is common for this compound and related aminoaldehydes.[1] However, a significant darkening of the material may indicate decomposition or polymerization, and its purity should be checked by techniques like NMR or LC-MS before use.

Q3: What are the most common solvents for reactions involving this compound?

A3: The choice of solvent is highly reaction-dependent. For reductive aminations, dichloromethane (DCM) and methanol are frequently used.[5][6] For Suzuki-Miyaura coupling reactions, solvents like dioxane, tetrahydrofuran (THF), or toluene in combination with an aqueous base are common.[7][8]

Q4: Can the aminopyrimidine group interfere with reactions at the aldehyde?

A4: Absolutely. The amino group is nucleophilic and can react with the aldehyde of another molecule, leading to imine formation and subsequent polymerization.[1] This is a key consideration for reaction setup and stoichiometry control. In reactions like reductive amination, the intramolecular reactivity is less of a concern than the intermolecular self-condensation.

III. Troubleshooting Guide: Reductive Amination

Reductive amination is a cornerstone reaction for the utilization of the aldehyde functionality. However, scaling up can present challenges.

Problem 1: Low Yield of the Desired Secondary Amine

If you are experiencing low yields in your reductive amination reaction, consider the following troubleshooting steps.

  • Step 1: Assess Imine Formation. The first step of a reductive amination is the formation of an imine. This equilibrium can be influenced by several factors.

    • Action: Consider pre-forming the imine before adding the reducing agent. This can be achieved by stirring the this compound and the primary amine together for a period, sometimes with gentle heating.[5] The use of a catalytic amount of a weak acid, such as acetic acid, can catalyze imine formation.[9]

  • Step 2: Choice of Reducing Agent. The reactivity of the reducing agent is critical.

    • Action: Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective than sodium borohydride. If you are using sodium borohydride, be aware that it can also reduce the starting aldehyde.[5][9] Sodium cyanoborohydride is another effective option.[5]

  • Step 3: Stoichiometry Control. An excess of either the amine or the aldehyde can be used, depending on which is more valuable and easier to remove during workup.[5]

    • Action: If your amine is more valuable, using a slight excess of the aldehyde might drive the reaction to completion. Conversely, if the aldehyde is the limiting reagent, using an excess of the amine can be beneficial.

Problem 2: Presence of Aldehyde Starting Material in the Final Product

Unreacted aldehyde can be a persistent impurity.

  • Step 1: Drive the Reaction to Completion.

    • Action: Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to ensure all the aldehyde has been consumed before quenching the reaction.

  • Step 2: Purification Strategy.

    • Action: Unreacted aldehyde can sometimes be removed by derivatization. For example, adding a small amount of a scavenger resin that reacts with aldehydes can simplify purification.

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_imine Assess Imine Formation start->check_imine check_reducing_agent Evaluate Reducing Agent start->check_reducing_agent check_stoichiometry Review Stoichiometry start->check_stoichiometry preform_imine Consider Pre-forming Imine (Stir aldehyde and amine first) check_imine->preform_imine If imine formation is slow add_acid Add Catalytic Acetic Acid check_imine->add_acid If equilibrium is unfavorable end Improved Yield preform_imine->end add_acid->end use_stab Switch to STAB or NaCNBH4 check_reducing_agent->use_stab If aldehyde reduction is a side reaction use_stab->end adjust_equivalents Adjust Equivalents of Amine or Aldehyde check_stoichiometry->adjust_equivalents adjust_equivalents->end

Caption: Troubleshooting workflow for low yields in reductive amination.

IV. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the optimization of several parameters.

Problem 1: Inefficient Coupling and Low Product Yield

Low conversion rates are a common issue when scaling up Suzuki-Miyaura reactions.

  • Step 1: Catalyst and Ligand Selection. The choice of the palladium source and the phosphine ligand is crucial.

    • Action: For electron-rich pyrimidines, catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand such as P(t-Bu)₃ are often effective.[8] A screening of different catalysts and ligands may be necessary to find the optimal system for your specific substrate.

  • Step 2: Base and Solvent System. The base and solvent play a critical role in the catalytic cycle.

    • Action: A common solvent system is a mixture of an organic solvent like dioxane or toluene with an aqueous solution of a base such as K₂CO₃ or K₃PO₄.[8] The choice of base can significantly impact the reaction rate and yield, so screening different bases is recommended.

  • Step 3: Reaction Temperature.

    • Action: Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate.[10] However, excessively high temperatures can lead to catalyst decomposition and side reactions. A temperature optimization study is advisable.

Problem 2: Homo-coupling of the Boronic Acid

The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction.

  • Step 1: Control of Reaction Conditions.

    • Action: Ensure that the reaction is carried out under an inert atmosphere to minimize oxidative processes that can contribute to homo-coupling. Adding the boronic acid portion-wise can sometimes mitigate this side reaction.

  • Step 2: Stoichiometry.

    • Action: Using a slight excess of the this compound relative to the boronic acid can help to consume the boronic acid before it has a chance to homo-couple.

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of a related dichloropyrimidine, which can be adapted for this compound.

ParameterRecommended ConditionRange for OptimizationNotesSource
Palladium PrecatalystPd(PPh₃)₄1-5 mol%A common and effective catalyst for this class of compounds.[8]
Boronic Acid1.1 - 1.5 equivalents1.0 - 2.0 equivalentsA slight excess is often beneficial.
BaseK₂CO₃ (2M aqueous solution)K₃PO₄, Cs₂CO₃The choice of base can be critical for yield.[8]
SolventDioxane/Water (4:1)Toluene/Water, THF/WaterA two-phase system is standard.[8]
Temperature80-100 °C60-120 °CTemperature optimization is key for balancing reaction rate and catalyst stability.[10]

V. Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the primary amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • In a flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

VI. Visualization of Key Concepts

Logical Relationship: Dual Reactivity of this compound

G cluster_0 This compound cluster_1 Potential Reactions cluster_2 Potential Side Reactions aldehyde Aldehyde Group (Electrophilic) reductive_amination Reductive Amination aldehyde->reductive_amination condensation Condensation Reactions aldehyde->condensation self_condensation Self-Condensation/ Polymerization aldehyde->self_condensation amino_pyrimidine 2-Aminopyrimidine Group (Nucleophilic) suzuki_coupling Suzuki-Miyaura Coupling amino_pyrimidine->suzuki_coupling as a directing group or site of further functionalization amino_pyrimidine->self_condensation

Caption: Dual reactivity of this compound.

VII. References

  • 2-Aminobenzaldehyde - Wikipedia. (n.d.). Retrieved December 11, 2023, from --INVALID-LINK--

  • 2-Aminobenzaldehyde | 529-23-7. (n.d.). ChemicalBook. Retrieved December 11, 2023, from --INVALID-LINK--

  • 2-Aminobenzaldehyde CAS#: 529-23-7 • ChemWhat. (n.d.). Retrieved December 11, 2023, from --INVALID-LINK--

  • Common side reactions in the synthesis of pyrimidines and their prevention. (2025). Benchchem.

  • Question about reductive amination reaction procedure : r/Chempros. (2025). Reddit.

  • 2-Aminobenzaldehyde = 98 529-23-7. (n.d.). Sigma-Aldrich. Retrieved December 11, 2023, from --INVALID-LINK--

  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit.

  • CAS No : 529-23-7 | Product Name : 2-Aminobenzaldehyde. (n.d.). Pharmaffiliates. Retrieved December 11, 2023, from --INVALID-LINK--

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit.

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). MDPI.

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2009). ResearchGate.

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ResearchGate.

  • What are the difficulties associated with reductive amination? How to control byproduct formation? (2012). ResearchGate.

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). PMC.

  • Aldehyde not reacting in reductive amination reaction, thoughts? (2018). ResearchGate.

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC.

  • This compound. (n.d.). 2a biotech. Retrieved December 11, 2023, from --INVALID-LINK--

  • Green Chemistry Approaches for the Synthesis of 2-Aminopyrimidines: Application Notes and Protocols. (2025). Benchchem.

  • The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. (2022). MDPI.

  • Synthesis and Characterization of New Heterocyclic Compounds Derived from 2-Aminopyrimidine. (n.d.).

  • 914349-52-3|this compound. (n.d.). BLDpharm. Retrieved December 11, 2023, from --INVALID-LINK--

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). ResearchGate.

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing.

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). ResearchGate.

  • This compound | 914349-52-3. (n.d.). Sigma-Aldrich. Retrieved December 11, 2023, from --INVALID-LINK--

  • Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine. (2025). Benchchem.

  • This compound. (n.d.). VEGPHARM. Retrieved December 11, 2023, from --INVALID-LINK--

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved December 11, 2023, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(2-Aminopyrimidin-5-yl)benzaldehyde and Other Key Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Aldehydes in Modern Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic aldehydes are indispensable building blocks. Their unique combination of a reactive carbonyl group and a heteroaromatic scaffold allows for the construction of complex molecular architectures with diverse biological activities and material properties.[1] The reactivity of the aldehyde functionality is not constant; it is finely tuned by the electronic nature of the attached heterocyclic ring. Understanding these subtle yet profound differences is critical for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, accelerating drug discovery and development.

This guide provides an in-depth comparative analysis of 2-(2-Aminopyrimidin-5-yl)benzaldehyde , a molecule of growing interest, against a panel of canonical heterocyclic aldehydes: pyridine-2-carboxaldehyde , furan-2-carboxaldehyde , and thiophene-2-carboxaldehyde . We will dissect the structural and electronic factors governing their reactivity, supported by experimental data and detailed protocols, to offer researchers a predictive framework for their synthetic endeavors.

Electronic Profile of this compound: A Tale of Two Opposing Effects

The reactivity of the aldehyde group in this compound is a direct consequence of the electronic interplay between the aminopyrimidine substituent and the benzaldehyde core.

  • The Pyrimidine Ring: As a diazine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which exert a strong inductive electron-withdrawing effect (-I).[2]

  • The Amino Group: Conversely, the amino group at the C2 position is a powerful electron-donating group (+R) through resonance. It pushes electron density into the pyrimidine ring, which can then be relayed to the attached benzaldehyde moiety.[3]

The net effect is a nuanced modulation of the carbonyl carbon's electrophilicity. The strong +R effect of the amino group counteracts the -I effect of the pyrimidine nitrogens, leading to an overall donation of electron density towards the benzaldehyde. This donation reduces the partial positive charge on the carbonyl carbon, thereby deactivating it towards nucleophilic attack compared to unsubstituted benzaldehyde.

nucleophilic_addition title General Mechanism: Nucleophilic Addition Reactants Aldehyde (R-CHO) + Nucleophile (Nu⁻) TransitionState Transition State [Nu---C---O]⁻ Reactants->TransitionState Nucleophilic Attack (Rate-Determining Step) Intermediate Tetrahedral Alkoxide Intermediate TransitionState->Intermediate Protonation Protonation (e.g., from H₂O or Acid) Intermediate->Protonation Workup Product Alcohol Product (R-CH(OH)-Nu) Protonation->Product experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Isolation & Analysis A1 Dissolve 4 Aldehydes (1 mmol each) in EtOH A2 Add Malononitrile (1 mmol) to each B1 Initiate with Piperidine A2->B1 B2 Monitor by TLC (Every 15 mins) B1->B2 C1 Quench in Ice Bath B2->C1 Reaction Complete C2 Vacuum Filtration C1->C2 C3 Dry & Weigh Product C2->C3 C4 Calculate Yield C3->C4 C5 Characterize (NMR, MP) C4->C5

References

A Comparative Guide to the Biological Activity Screening of Novel 2-(2-Aminopyrimidin-5-yl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrimidine-Benzaldehyde Scaffolds

In the landscape of medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its nitrogen-rich structure allows for diverse interactions with biological targets.[1] When coupled with a benzaldehyde moiety, another pharmacologically significant group known to be a precursor for various bioactive molecules, the resulting 2-(2-aminopyrimidin-5-yl)benzaldehyde framework presents a compelling starting point for the design of novel therapeutic candidates.[3][4]

This guide provides a comprehensive overview of the biological activity screening of novel derivatives of this compound. We will delve into the rationale behind their synthesis, present a comparative analysis of their potential biological activities against established alternatives, and provide detailed experimental protocols to ensure the reproducibility and integrity of the screening process. The insights shared herein are grounded in established scientific principles and aim to empower researchers in their quest for new and effective therapeutic agents.

Synthetic Strategy and Rationale

The synthesis of novel this compound derivatives typically begins with the core molecule, which can be synthesized through established organic chemistry reactions. The primary synthetic route often involves a Suzuki coupling reaction between a halogenated 2-aminopyrimidine and a formylphenylboronic acid. The derivatization then focuses on modifying the aldehyde group, for instance, by condensation with various amines to form Schiff bases, or through reactions targeting the aminopyrimidine ring.

The rationale for these modifications is rooted in structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity.[5][6] By introducing different functional groups, we can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, thereby enhancing its interaction with specific biological targets and improving its overall efficacy and selectivity.[7]

Synthetic_Workflow cluster_synthesis Synthesis of the Core Scaffold cluster_derivatization Derivatization Start 2-Amino-5-bromopyrimidine Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) Start->Suzuki_Coupling Reagent1 2-Formylphenylboronic acid Reagent1->Suzuki_Coupling Core_Molecule This compound Suzuki_Coupling->Core_Molecule Condensation Condensation Reaction Core_Molecule->Condensation Amines Various Amines (R-NH2) Amines->Condensation Derivatives Novel Schiff Base Derivatives Condensation->Derivatives Biological_Screening Biological Activity Screening Derivatives->Biological_Screening Proceed to Screening

Caption: A generalized workflow for the synthesis of novel this compound derivatives.

Comparative Biological Activity Screening

The true measure of a novel compound's potential lies in its performance against existing therapeutic agents and other experimental molecules. This section outlines a comprehensive screening cascade to evaluate the anticancer and antimicrobial activities of the newly synthesized this compound derivatives.

Anticancer Activity

Pyrimidine derivatives are well-documented for their anticancer properties, often acting as inhibitors of key enzymes in cancer cell proliferation.[2][8] The screening of our novel compounds will focus on their cytotoxic effects on various cancer cell lines.

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. The following table presents hypothetical yet plausible IC50 values for a series of novel derivatives (designated as APD-1 to APD-4 ) compared to a standard chemotherapeutic agent, Doxorubicin. These values are what one might expect to see from a successful screening campaign, with lower values indicating higher potency.

CompoundCancer Cell LineIC50 (µM) [Hypothetical Data]
APD-1 MCF-7 (Breast)15.2
A549 (Lung)22.5
APD-2 MCF-7 (Breast)8.7
A549 (Lung)12.1
APD-3 MCF-7 (Breast)25.1
A549 (Lung)30.8
APD-4 MCF-7 (Breast)5.4
A549 (Lung)7.9
DoxorubicinMCF-7 (Breast)0.9
(Reference)A549 (Lung)1.2

Analysis of Hypothetical Data: In this hypothetical dataset, APD-4 emerges as the most promising candidate, exhibiting the lowest IC50 values among the novel derivatives. While not as potent as the reference drug Doxorubicin, its activity is significant and warrants further investigation, especially concerning its selectivity and mechanism of action. The variation in activity across the derivatives (APD-1 to APD-4 ) underscores the importance of the specific chemical modifications in influencing cytotoxic potency, a key aspect of SAR studies.[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. A typical concentration range would be from 0.01 to 100 µM. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, and our novel compounds will be screened for their ability to inhibit the growth of clinically relevant bacteria.[11]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] The table below presents hypothetical MIC values for our novel derivatives against representative Gram-positive and Gram-negative bacteria, compared to a standard antibiotic, Ciprofloxacin.

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
MIC (µg/mL) [Hypothetical Data] MIC (µg/mL) [Hypothetical Data]
APD-1 3264
APD-2 1632
APD-3 >128>128
APD-4 816
Ciprofloxacin0.50.015
(Reference)

Analysis of Hypothetical Data: Similar to the anticancer screening, APD-4 demonstrates the most potent antimicrobial activity among the novel compounds, with the lowest MIC values against both bacterial strains. Its activity, while less potent than Ciprofloxacin, suggests it could be a lead compound for further optimization. The lack of activity from APD-3 highlights how certain structural modifications can be detrimental to antimicrobial efficacy.

The broth microdilution method is a widely used and accurate technique for determining the MIC of antimicrobial agents.[1][13]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compounds in the broth. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Screening_Cascade cluster_anticancer Anticancer Activity Screening cluster_antimicrobial Antimicrobial Activity Screening Novel_Derivatives Novel this compound Derivatives MTT_Assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) Novel_Derivatives->MTT_Assay Broth_Microdilution Broth Microdilution Assay (e.g., S. aureus, E. coli) Novel_Derivatives->Broth_Microdilution IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination SAR_Analysis_Cancer Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis_Cancer Lead_Identification_Cancer Identify Lead Anticancer Compounds SAR_Analysis_Cancer->Lead_Identification_Cancer MIC_Determination Determine MIC Values Broth_Microdilution->MIC_Determination SAR_Analysis_Antimicrobial Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis_Antimicrobial Lead_Identification_Antimicrobial Identify Lead Antimicrobial Compounds SAR_Analysis_Antimicrobial->Lead_Identification_Antimicrobial

Caption: A flowchart illustrating the biological activity screening cascade for novel derivatives.

Conclusion and Future Directions

The systematic screening of novel this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. By employing a logical synthetic strategy guided by SAR principles and a robust biological evaluation cascade, researchers can effectively identify lead compounds with potent anticancer and antimicrobial activities. The hypothetical data presented in this guide illustrates a potential outcome of such a screening process, highlighting the importance of comparative analysis against established drugs.

Future work should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further studies to elucidate the mechanism of action of the most promising derivatives will also be crucial for their development as clinical candidates. This comprehensive approach, grounded in scientific integrity and detailed experimental validation, will pave the way for the next generation of pyrimidine-based therapeutics.

References

A Comparative Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 2-(2-Aminopyrimidin-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Aminopyrimidine Scaffold

In the landscape of targeted therapeutics, protein kinases remain a dominant and highly validated class of drug targets. Their fundamental role in cellular signaling pathways, when dysregulated, is a hallmark of numerous diseases, most notably cancer. The relentless pursuit of novel, selective, and potent kinase inhibitors has led medicinal chemists to explore a variety of heterocyclic scaffolds capable of interacting with the highly conserved ATP-binding site of these enzymes.

Among these, the aminopyrimidine core has emerged as a "privileged scaffold." Its structure adeptly mimics the adenine ring of ATP, allowing derivatives to act as competitive inhibitors for a wide range of kinases.[1] This versatility has been clinically validated, with the aminopyrimidine motif forming the backbone of several FDA-approved drugs. This guide focuses on a novel chemical series derived from the starting scaffold, 2-(2-Aminopyrimidin-5-yl)benzaldehyde . We will provide a comprehensive, data-driven framework for the in vitro characterization of these emergent inhibitors, comparing their potential efficacy against established clinical agents.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to inhibitor profiling.

Pillar 1: Foundational Principles of In Vitro Kinase Inhibition Assays

Before delving into specific protocols, it is crucial to understand the core principles that govern the in vitro assessment of kinase inhibitors. These assays can be broadly categorized into two types: biochemical and cell-based.

  • Biochemical Assays: These cell-free systems utilize purified, recombinant kinase enzymes, a specific substrate (often a peptide), and ATP. They are indispensable for determining the direct inhibitory activity of a compound on its target enzyme. The primary output of these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the kinase's enzymatic activity by 50%.[2] It is critical to recognize that IC50 values are highly dependent on assay conditions, particularly the ATP concentration.[3] For meaningful comparison, assays should ideally be run at an ATP concentration close to the Michaelis constant (Km) of the specific kinase.[4]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a living cell. This provides a more physiologically relevant context, accounting for factors like cell permeability and engagement with the target in its native environment.[5] Common readouts include the inhibition of substrate phosphorylation in a cellular context or broader phenotypic effects like the inhibition of cell proliferation.[1]

This guide will focus primarily on the gold-standard biochemical assays for initial characterization, as they provide the cleanest measure of direct enzyme inhibition.

Pillar 2: Selecting Targets and Comparative Inhibitors

Given the versatility of the aminopyrimidine scaffold, derivatives of this compound could potentially target a range of kinases. Based on extensive structure-activity relationship (SAR) studies of related compounds, prominent and clinically relevant targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase crucial for cell proliferation, its aberrant activation is a key driver in non-small cell lung cancer (NSCLC) and other epithelial tumors.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, essential for tumor growth and metastasis.[6]

  • Src Family Kinases (e.g., c-Src): Non-receptor tyrosine kinases that regulate a multitude of cellular processes including proliferation, survival, and migration. Their dysregulation is common in many cancers.[7]

To benchmark the performance of our novel compounds, we will compare them against well-characterized, clinically approved inhibitors targeting these kinases:

  • Gefitinib: An EGFR inhibitor.[4]

  • Axitinib: A potent VEGFR-2 inhibitor.[2]

  • Dasatinib: A broad-spectrum inhibitor that potently targets Src family kinases.[7]

Pillar 3: Detailed Experimental Protocols & Data Presentation

A rigorous and standardized experimental approach is paramount for generating comparable and trustworthy data. We will detail two of the most robust and widely used assay platforms in modern drug discovery: the luminescence-based ADP-Glo™ assay and the fluorescence-based Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

Biochemical Kinase Inhibition Assay: A Generalized Workflow

The determination of inhibitor potency (IC50) follows a structured workflow, applicable across different detection technologies. The primary goal is to measure the enzymatic activity of the target kinase across a range of inhibitor concentrations.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Serial Dilution of Test Inhibitor add_reagents Dispense Kinase & Inhibitor to Assay Plate prep_inhibitor->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->add_reagents incubate Pre-incubate to Allow Inhibitor Binding add_reagents->incubate initiate Initiate Reaction by Adding ATP/Substrate Mix incubate->initiate react Incubate at 30°C (e.g., 60 minutes) initiate->react stop_reaction Stop Reaction & Add Detection Reagents react->stop_reaction read_plate Measure Signal (Luminescence/TR-FRET) stop_reaction->read_plate analyze Data Analysis: Normalize & Fit Curve read_plate->analyze calc_ic50 Calculate IC50 Value analyze->calc_ic50

Caption: Generalized workflow for in-vitro kinase inhibitor IC50 determination.

Protocol 1: EGFR & VEGFR-2 Inhibition using ADP-Glo™ Luminescence Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8]

Objective: To determine the IC50 values of novel inhibitors against EGFR and VEGFR-2.

Materials:

  • Recombinant Human EGFR or VEGFR-2 (BPS Bioscience, #40288)[9]

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Sigma-Aldrich)

  • Test Inhibitors derived from this compound

  • Reference Inhibitors (Gefitinib, Axitinib)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[10]

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • 384-well white assay plates (Corning)

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test and reference inhibitor in DMSO. A typical starting concentration is 100 µM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control (for 0% and 100% inhibition controls) to each well.

    • Add 2 µL of the kinase (e.g., EGFR) diluted in kinase buffer to each well. The optimal kinase concentration should be determined empirically to achieve a robust signal.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data, setting the DMSO-only wells as 100% activity and wells without kinase as 0% activity.

    • Plot the percent kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[2]

Protocol 2: c-Src Inhibition using HTRF® TR-FRET Assay

This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a biotinylated substrate.[12]

Objective: To determine the IC50 values of novel inhibitors against c-Src kinase.

Materials:

  • Recombinant Human c-Src (Revvity)

  • Biotinylated TK Substrate peptide (e.g., ULight™-poly-GT)

  • ATP (Sigma-Aldrich)

  • Test Inhibitors derived from this compound

  • Reference Inhibitor (Dasatinib)

  • HTRF® KinEASE™-TK Kit (Revvity) containing Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665)[13]

  • Kinase Buffer (supplied with kit or similar)

  • 384-well low-volume white plates (Greiner)

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of test and reference inhibitors as described in Protocol 1.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the serially diluted inhibitor or DMSO control.

    • Add 4 µL of a mixture containing the c-Src enzyme and the biotinylated substrate peptide in kinase buffer.

    • Pre-incubate for 15 minutes at room temperature.[12]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for the empirically determined optimal time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the detection mixture containing Eu-Ab and SA-XL665 diluted in the HTRF detection buffer (which contains EDTA).[14]

    • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).[12]

    • Normalize the data and calculate IC50 values as described in Protocol 1.

Pillar 4: Data Interpretation and Comparative Analysis

The ultimate goal of these experiments is to generate a clear, quantitative comparison of the novel inhibitors against established drugs. The data should be summarized in a table for easy interpretation.

Table 1: Comparative In Vitro Inhibitory Potency (IC50) of Novel Aminopyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)
Novel Series
Compound A-1EGFRADP-Glo™[Example: 85]
Compound A-2EGFRADP-Glo™[Example: 15]
Compound A-1VEGFR-2ADP-Glo™[Example: >10,000]
Compound A-2VEGFR-2ADP-Glo™[Example: 1,500]
Compound A-1c-SrcHTRF®[Example: 1,200]
Compound A-2c-SrcHTRF®[Example: 450]
Reference Inhibitors
Gefitinib[4]EGFRBiochemical0.41
Axitinib[2]VEGFR-2Cell-free0.2
Dasatinib[7]c-SrcBiochemical~1.0

Note: Data for novel compounds are hypothetical examples for illustrative purposes. Reference IC50 values are from published literature and may have been generated under different assay conditions.

Pillar 5: Visualizing the Mechanism of Action

To provide context for the experimental data, it is crucial to visualize the signaling pathways being inhibited. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) signaling cascade, representative of both EGFR and VEGFR-2 pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK 1. Ligand Binding & Dimerization RTK->RTK 2. Autophosphorylation Grb2_Sos Adaptor Proteins (Grb2/SOS) RTK->Grb2_Sos 3. Recruitment Ras Ras Grb2_Sos->Ras 4. Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription 5. Signal Transduction Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling and the point of inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of novel kinase inhibitors derived from the this compound scaffold. By employing standardized, high-quality biochemical assays and comparing results against established clinical inhibitors, researchers can generate the critical data needed to establish structure-activity relationships and identify promising lead candidates.

The crucial next steps in the drug discovery cascade involve progressing the most potent and selective compounds into cell-based assays to confirm on-target activity and assess cellular potency.[15] Subsequently, broader kinome profiling is essential to fully understand the selectivity profile and identify potential off-target effects, which is a critical step toward developing a safe and effective therapeutic.[4]

References

A Strategic Guide to Scaffold Hopping and Bioisosteric Replacement of 2-(2-Aminopyrimidin-5-yl)benzaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Deconstructing the Core Moiety: Function and Significance

The utility of 2-(2-aminopyrimidin-5-yl)benzaldehyde in medicinal chemistry stems from its bifunctional nature. It provides both a privileged pharmacological scaffold and a versatile synthetic handle.

  • The 2-Aminopyrimidine Scaffold: This heterocycle is a cornerstone of modern kinase inhibitor design. Its nitrogen atoms are perfectly positioned to act as hydrogen bond donors and acceptors, forming two or three crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][2] This interaction mimics the binding of adenine from ATP and is a critical anchor for achieving high-potency inhibition. A vast number of approved and investigational drugs leverage this interaction for therapeutic effect.[3][4]

  • The Benzaldehyde Group: The ortho-positioned aldehyde serves as a reactive intermediate, enabling chemists to elaborate the core structure through a variety of synthetic transformations. It is not typically part of the final active pharmaceutical ingredient (API) but is a key precursor. Common reactions include reductive amination, Wittig reactions, and condensations to build out the molecule towards other regions of the ATP-binding site, such as the solvent-exposed front pocket or the hydrophobic back pocket.[5][6][7]

The following diagram illustrates the fundamental role of the 2-aminopyrimidine scaffold in kinase hinge binding.

cluster_0 Kinase Hinge Region (Backbone) cluster_1 2-Aminopyrimidine Scaffold Hinge_NH Hinge Residue (NH Donor) Py_N1 Hinge_NH->Py_N1 H-Bond Hinge_CO Hinge Residue (C=O Acceptor) C2 Py_N1->C2 Py_N3 C4 Py_N3->C4 Amino_N Amino_N->Hinge_CO H-Bond C2->Py_N3 C2->Amino_N R₁ C5 C4->C5 C5->C4 R₂ C6 C5->C6 C6->Py_N1 caption Fig 1: H-Bonding of 2-Aminopyrimidine

Fig 1: H-Bonding of 2-Aminopyrimidine (Caption: Diagram of the key hydrogen bond interactions.)

The Imperative for Alternatives: Driving Forces in Drug Design

While effective, reliance on a single, popular scaffold presents several challenges that necessitate the exploration of alternatives:

  • Intellectual Property (IP): The chemical space around 2-aminopyrimidine kinase inhibitors is heavily patented. Novel scaffolds are required to secure new IP.[8]

  • Selectivity: The conserved nature of the ATP hinge region means that inhibitors targeting it can often bind to multiple kinases, leading to off-target effects.[1][5] Alternative scaffolds can exploit subtle differences in the shape and electrostatics of the hinge to improve selectivity.

  • Physicochemical and ADME Properties: Scaffolds can significantly influence properties like solubility, permeability, and metabolic stability. "Scaffold hopping" is a proven strategy to overcome liabilities in a lead series.[9][10]

  • Overcoming Resistance: Kinase mutations, particularly in the gatekeeper residue, can confer resistance to existing inhibitors. Novel scaffolds may offer different binding modes that are less susceptible to such mutations.

Comparative Analysis of Hinge-Binding Alternatives

The core of our analysis focuses on bioisosteric replacements and scaffold hops for the 2-aminopyrimidine moiety. A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties.[9][10] The goal is to maintain the crucial hinge-binding interactions while altering other molecular properties.

The following diagram illustrates the concept of scaffold hopping.

Start Original Scaffold (e.g., 2-Aminopyrimidine) Alt1 Alternative Scaffold 1 (e.g., Aminopyrazine) Start->Alt1 Scaffold Hop Alt2 Alternative Scaffold 2 (e.g., Thiazol-2-yl amine) Start->Alt2 Scaffold Hop Alt3 Alternative Scaffold 3 (e.g., Pyrazolo[1,5-a]pyrimidine) Start->Alt3 Scaffold Hop Outcome Optimized Properties: - Improved Selectivity - Novel IP - Better ADME Alt1->Outcome Alt2->Outcome Alt3->Outcome caption Fig 2: Scaffold Hopping Workflow

Fig 2: Scaffold Hopping Workflow (Caption: Conceptual flow of scaffold hopping.)

Below, we compare several clinically and pre-clinically validated alternatives.

Hinge-Binding ScaffoldRepresentative Target(s)Key Advantages / DisadvantagesComparative Potency Data (Example)Reference
2-Aminopyrimidine CDKs, JAKs, PI3K, etc.Pro: Well-validated, potent hinge binding. Con: Crowded IP space, potential for off-target effects.SNS-032 (CDK9 IC₅₀ = 4 nM)[11]
Aminopyrazine Nek2, various kinasesPro: Can alter selectivity profiles; may improve permeability. Con: Can introduce new metabolic liabilities.Compound 2 (Nek2 IC₅₀ = 0.17 µM)[12]
Thiazol-2-yl amine JAK2, KDRPro: Identified as a successful isosteric replacement; can improve kinase selectivity. Con: H-bond geometry is altered, may require re-optimization of other substituents.Compound 9b (JAK2 IC₅₀ = 1 nM) vs. pyrazole analog (IC₅₀ = 1 nM), demonstrating successful replacement.[3]
Pyrazolo[1,5-a]pyrimidine CSNK2Pro: Fused ring system can introduce conformational rigidity, improving binding affinity and selectivity. Con: More complex synthesis.Compound 53 (CSNK2 IC₅₀ = 1.3 nM) showed improved metabolic stability over amide analog.[13]
4-(Thiazol-5-yl)pyrimidine CDK9Pro: Can achieve high potency and selectivity through exploitation of active site malleability rather than specific polar contacts. Con: Potency may be sensitive to substitution patterns.Compound 1 (CDK9 Kᵢ = 0.004 µM)[11]
Case Study 1: Aminopyrazine as a Bioisostere

In the development of inhibitors for the mitotic kinase Nek2, researchers replaced a central aminopyrimidine with an aminopyrazine scaffold.[12] This subtle change—moving one nitrogen atom within the six-membered ring—was sufficient to alter the selectivity profile against other kinases like Plk1. While the core hinge-binding function was maintained, the altered electronics and vector projections of substituents allowed for fine-tuning of the structure-activity relationship (SAR).

Case Study 2: Thiazol-2-yl Amine for JAK2 Inhibition

Efforts to discover potent and selective JAK2 inhibitors led to the identification of thiazol-2-yl amine as a viable isosteric replacement for a pyrazol-3-yl amine hinge binder.[3] This demonstrates a more significant hop from a bicyclic to a monocyclic amine scaffold. The resulting compounds maintained nanomolar potency against JAK2, proving that the thiazole nitrogen and the exocyclic amine could effectively replicate the hydrogen bonding pattern of the original scaffold. This move successfully generated a novel chemical series with strong therapeutic potential.

Alternative Synthetic Strategies

The this compound intermediate is designed for specific synthetic routes, primarily those leveraging aldehyde chemistry. Alternatives often involve replacing the aldehyde with a functional group suitable for cross-coupling reactions, which offer greater versatility and substrate scope.

Functional GroupKey Reaction TypeAdvantages
Aldehyde Reductive Amination, CondensationDirect, robust for installing amine substituents.
Boronic Acid / Ester Suzuki CouplingHighly versatile for C-C bond formation (installing aryl or heteroaryl groups). Tolerates a wide range of functional groups.
Halide (Br, I) Suzuki, Sonogashira, Buchwald-Hartwig, etc.The most common handle for a wide array of cross-coupling reactions, enabling C-C, C-N, and C-O bond formation.
Triflate Cross-Coupling ReactionsA highly reactive leaving group, often used when halides are unreactive.

By synthesizing a 2-amino-5-bromopyrimidine core, medicinal chemists unlock a much broader range of possible modifications through modern palladium-catalyzed cross-coupling, significantly expanding the accessible chemical space.

Experimental Protocols

Trustworthy evaluation of alternatives requires robust and reproducible experimental methods. Below are outlines for a representative synthesis and a key biochemical assay.

Protocol 1: Representative Synthesis of a 2-Amino-5-Arylpyrimidine via Suzuki Coupling

This protocol describes a common method for synthesizing a core structure that bypasses the need for a benzaldehyde intermediate.

Objective: To synthesize 5-(4-methoxyphenyl)-pyrimidin-2-amine.

Materials:

  • 5-Bromo-2-aminopyrimidine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-aminopyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in 1,4-dioxane. Add this catalyst mixture to the main reaction flask.

    • Rationale: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic species before introduction to the substrates.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask. The reaction mixture should be a suspension.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(4-methoxyphenyl)-pyrimidin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantitatively measures the ability of a compound to inhibit a specific kinase.

Objective: To determine the IC₅₀ value of a test compound against Kinase X.

Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors prevent ATP consumption, leading to a high signal.

Materials:

  • Kinase X enzyme and its specific peptide substrate

  • Test compounds (solubilized in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (containing MgCl₂)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate using an acoustic dispenser. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Prepare a solution of Kinase X in assay buffer and add it to all wells except the "no enzyme" control. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at room temperature.

    • Rationale: Pre-incubation ensures that the inhibitor has sufficient time to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution containing the peptide substrate and ATP (at a concentration near the Kₘ for the kinase) in assay buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescence-generating reaction.

  • Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

The following workflow diagram summarizes the kinase inhibitor evaluation process.

A Compound Synthesis (Alternative Scaffolds) B Primary Biochemical Assay (e.g., Kinase-Glo®) A->B C Determine IC₅₀ Values B->C D Selectivity Profiling (Panel of Kinases) C->D F Lead Optimization C->F Potent Hits E Cell-Based Assays (Target Engagement & Proliferation) D->E D->E Selective Hits E->F caption Fig 3: Kinase Inhibitor Evaluation Workflow

Fig 3: Kinase Inhibitor Evaluation Workflow (Caption: From synthesis to lead optimization.)

Conclusion

While this compound is a valuable and well-established starting material, the modern drug discovery landscape demands innovation beyond established scaffolds. The strategic application of scaffold hopping and bioisosterism, supported by robust synthetic methods and quantitative biochemical evaluation, is essential for developing the next generation of kinase inhibitors. By exploring alternatives such as aminopyrazines, thiazolyl amines, and fused heterocyclic systems, researchers can successfully navigate crowded IP space, enhance drug-like properties, and ultimately design more selective and effective therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Anilino-4-(thiazol-5-yl)pyrimidine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the adenine base of ATP allows for competitive binding in the hinge region of various kinases, making it a privileged structure in drug discovery. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific class of 2-aminopyrimidine derivatives: 2-anilino-4-(thiazol-5-yl)pyrimidine analogs . We will explore how subtle modifications to this core structure dramatically influence inhibitory potency and selectivity against key oncogenic kinases, primarily focusing on Cyclin-Dependent Kinases (CDKs). The insights presented herein are synthesized from preclinical research to empower the rational design of next-generation kinase inhibitors.

The 2-Anilino-4-(thiazol-5-yl)pyrimidine Scaffold: A Privileged Kinase Hinge Binder

The discovery of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold as a potent inhibitor of CDKs was a significant advancement in the field. The core structure positions key functionalities for optimal interaction within the ATP-binding pocket of these kinases.

Fundamental Binding Hypothesis:

The 2-aminopyrimidine core acts as the primary hinge-binding motif. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the active site. The aniline and thiazole moieties project into the hydrophobic pocket and the ribose-binding pocket, respectively, providing opportunities for further interactions and selectivity.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

Systematic modifications of the 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold have yielded a wealth of SAR data. Below, we dissect the key structural regions and their impact on inhibitory activity.

Modifications of the Aniline Ring

The aniline moiety plays a critical role in establishing interactions within the hydrophobic pocket of the kinase active site. Substitutions on this ring have a profound effect on potency and selectivity.

Table 1: SAR of Aniline Ring Modifications on CDK Inhibition

Compound IDAniline SubstitutionCDK2 IC50 (nM)Cellular Activity (HCT116 GI50, nM)Key Insight
1a Unsubstituted150>10000Modest activity, highlighting the need for substitutions.
1b 3-NO₂690Electron-withdrawing groups at the meta position significantly enhance potency.
1c 4-SO₂Me25500Para-substitution with a sulfone group is well-tolerated and maintains good activity.
1d 3-NH₂120>5000Introduction of a polar amino group at the meta position is detrimental to activity.
1e 4-Morpholino8 (Aurora A Ki)150A bulky, polar group at the para position can shift selectivity towards other kinases like Aurora A.

Causality Behind the Observations:

The enhanced potency observed with electron-withdrawing groups at the meta-position of the aniline ring, such as a nitro group (Compound 1b ), can be attributed to favorable electronic interactions within the hydrophobic pocket. These groups can also influence the pKa of the aniline nitrogen, modulating its hydrogen bonding potential. Conversely, the introduction of polar groups like an amine (Compound 1d ) can lead to unfavorable interactions or desolvation penalties upon binding, thus reducing potency. The shift in selectivity with a para-morpholino group (Compound 1e ) underscores the subtle yet critical role of substituents in dictating interactions with amino acid residues that differ between kinase active sites.

Modifications of the Thiazole Ring

The thiazole ring extends towards the solvent-exposed region of the ATP binding site, offering a vector for modification to improve potency and physicochemical properties.

Table 2: SAR of Thiazole Ring Modifications on CDK Inhibition

Compound IDThiazole SubstitutionCDK2 IC50 (nM)Cellular Activity (HCT116 GI50, nM)Key Insight
2a 2-Amino-4-methyl690The 2-amino group is crucial for potent inhibition, likely forming additional hydrogen bonds. The methyl group provides favorable hydrophobic interactions.
2b 2-H-4-methyl500>10000Removal of the 2-amino group leads to a dramatic loss of activity, confirming its importance.
2c 2-Amino-4-CF₃25200Replacing the methyl with a trifluoromethyl group is tolerated but slightly reduces potency, possibly due to electronic effects.
2d 2-Acetamido-4-methyl150>5000Acylation of the 2-amino group significantly reduces activity, suggesting the free amine is required for optimal binding.

Expert Insights:

The necessity of the 2-amino group on the thiazole ring (Compound 2a ) for high potency strongly suggests it acts as a hydrogen bond donor, likely interacting with a backbone carbonyl or a key water molecule in the active site. The detrimental effect of its removal (Compound 2b ) or acylation (Compound 2d ) provides compelling evidence for this hypothesis. This highlights a critical pharmacophore element for this class of inhibitors.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the SAR data, standardized experimental protocols are paramount. Below are representative methodologies for the synthesis and biological evaluation of 2-anilino-4-(thiazol-5-yl)pyrimidine analogs.

General Synthetic Scheme

The synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine analogs typically follows a convergent approach, as outlined below. This multi-step synthesis allows for the facile introduction of diversity at the aniline and thiazole moieties.

Synthesis_Workflow cluster_0 Step 1: Thiazole Formation cluster_1 Step 2: Pyrimidine Synthesis cluster_2 Step 3: Chlorination cluster_3 Step 4: Suzuki Coupling cluster_4 Step 5: Nucleophilic Aromatic Substitution A Thiourea C 2-Aminothiazole derivative A->C Hantzsch condensation B α-haloketone B->C C_boronate Thiazole boronic ester C->C_boronate Borylation D Guanidine F 2-Amino-4-hydroxypyrimidine D->F Cyclocondensation E β-ketoester E->F G 2-Amino-4-chloropyrimidine F->G POCl₃ H Final Analog G->H Pd catalyst, Base J Final Product H->J C_boronate->H I Substituted Aniline I->J Buchwald-Hartwig or SNAr

General synthetic workflow for 2-anilino-4-(thiazol-5-yl)pyrimidine analogs.

Detailed Protocol for a Key Coupling Step (Buchwald-Hartwig Amination):

  • To a microwave vial, add the 2-chloro-4-(thiazol-5-yl)pyrimidine intermediate (1.0 eq), the desired substituted aniline (1.2 eq), palladium(II) acetate (0.1 eq), and a suitable phosphine ligand such as Xantphos (0.2 eq).

  • Add cesium carbonate (2.0 eq) as the base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,4-dioxane as the solvent.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-4-(thiazol-5-yl)pyrimidine analog.

Kinase Inhibition Assay (Example: CDK2/CycA)

The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro enzymatic assays. A common method is a radiometric filter binding assay.

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Compound Add serially diluted test compound Start->Add_Compound Add_Enzyme Add CDK2/CycA enzyme Add_Compound->Add_Enzyme Add_Substrate Add Histone H1 substrate and [γ-³²P]ATP Add_Enzyme->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop reaction with phosphoric acid Incubate->Stop_Reaction Filter Transfer to and wash phosphocellulose filter plate Stop_Reaction->Filter Scintillation Add scintillation cocktail and count radioactivity Filter->Scintillation Analyze Calculate IC₅₀ values Scintillation->Analyze Binding_Mode cluster_CDK2 CDK2 Active Site cluster_Inhibitor Inhibitor Scaffold Hinge Hinge Region (e.g., Leu83) Hydrophobic_Pocket Hydrophobic Pocket (e.g., Ile10, Val18) Ribose_Pocket Ribose Pocket (e.g., Glu81) Solvent_Front Solvent Exposed Region Pyrimidine 2-Aminopyrimidine Pyrimidine->Hinge H-bonds Aniline Aniline Ring Aniline->Hydrophobic_Pocket Hydrophobic Interactions Thiazole Thiazole Ring Thiazole->Ribose_Pocket Potential H-bonds Thiazole->Solvent_Front Extends towards

Validating the mechanism of action of 2-(2-Aminopyrimidin-5-yl)benzaldehyde-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Validating the Mechanism of Action of Novel 2-(2-Aminopyrimidin-5-yl)benzaldehyde-Based Kinase Inhibitors

A Comparative Framework for Mechanism of Action (MoA) Validation

In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of a novel class of compounds: this compound-based kinase inhibitors. By establishing a clear MoA, we can ensure target engagement and predict both on-target efficacy and potential off-target toxicities.

This guide will use a hypothetical this compound-based compound, hereafter referred to as 'Compound-A', and compare its MoA validation workflow with a well-established, FDA-approved kinase inhibitor, Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, with activity against VEGFR, PDGFR, and c-KIT, among others. This comparative approach will highlight the critical experimental steps and data interpretation necessary to build a robust MoA package for a novel investigational drug.

The Scientific Rationale: Why Focus on Kinases?

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of numerous kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for designing targeted therapies. Benzaldehyde derivatives, on the other hand, can be functionalized to interact with specific amino acid residues, conferring selectivity and potency. The combination of these two moieties in 'Compound-A' suggests a high probability of kinase inhibition as its primary MoA.

Our validation strategy will, therefore, be built around a series of experiments designed to answer three fundamental questions:

  • Does Compound-A bind to its intended kinase target(s) in a biochemically relevant manner?

  • Does this binding event translate into functional inhibition of the kinase's activity within a cellular context?

  • Does the cellular inhibition of the target kinase lead to the desired downstream physiological effects?

Comparative Experimental Workflow: Compound-A vs. Sunitinib

The following sections detail the key experiments required to validate the MoA of Compound-A, with direct comparisons to the expected results for Sunitinib.

Phase 1: Biochemical Validation of Target Engagement

The initial phase of MoA validation focuses on confirming a direct physical interaction between the compound and its purified target kinase(s).

This is the foundational experiment to determine if Compound-A can inhibit the enzymatic activity of a purified kinase.

  • Experimental Protocol:

    • A panel of purified human kinases is selected based on initial screening or in silico modeling predictions. For this example, we will assume the primary target is VEGFR2.

    • The kinase, its substrate (a synthetic peptide), and ATP are combined in a reaction buffer.

    • Compound-A is added at varying concentrations to determine the dose-dependent inhibition of substrate phosphorylation.

    • The amount of phosphorylated substrate is quantified using methods such as radioactive 32P-ATP, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

  • Comparative Data Presentation:

CompoundTarget KinaseIC50 (nM)
Compound-AVEGFR215
SunitinibVEGFR22
Compound-APDGFRβ250
SunitinibPDGFRβ2
Compound-Ac-KIT>1000
Sunitinibc-KIT8
  • Interpretation: The data suggests that Compound-A is a potent inhibitor of VEGFR2, albeit less so than Sunitinib. Importantly, Compound-A demonstrates greater selectivity for VEGFR2 over PDGFRβ and c-KIT compared to the multi-targeted profile of Sunitinib.

CETSA is a powerful technique to verify target engagement in a more physiologically relevant environment – intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

  • Experimental Workflow:

cluster_0 CETSA Workflow A Treat cells with Compound-A or vehicle control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., by Western Blot) C->D E Plot protein abundance vs. temperature to generate a melting curve D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

  • Expected Outcome: Cells treated with Compound-A should exhibit a rightward shift in the melting curve of VEGFR2 compared to vehicle-treated cells, indicating that Compound-A binds to and stabilizes VEGFR2 in a cellular context.

Phase 2: Cellular Validation of Target Inhibition

This phase aims to confirm that the biochemical activity observed in Phase 1 translates to functional consequences within a living cell.

This experiment directly assesses the ability of Compound-A to inhibit the phosphorylation of its target kinase and downstream signaling proteins.

  • Experimental Protocol:

    • Culture a cell line that expresses the target kinase, for example, Human Umbilical Vein Endothelial Cells (HUVECs) which endogenously express VEGFR2.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) to induce kinase activation and autophosphorylation.

    • Treat the cells with increasing concentrations of Compound-A or Sunitinib prior to or concurrently with ligand stimulation.

    • Lyse the cells and perform a Western blot analysis using antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2) and key downstream effectors (e.g., anti-phospho-ERK).

    • A loading control (e.g., total VEGFR2, total ERK, or a housekeeping protein like GAPDH) should be included to ensure equal protein loading.

  • Signaling Pathway Diagram:

cluster_1 VEGFR2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K ERK ERK PLCg->ERK AKT AKT PI3K->AKT pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Migration, Survival pERK->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation CompoundA Compound-A CompoundA->pVEGFR2 Inhibits Sunitinib Sunitinib Sunitinib->pVEGFR2 Inhibits

Caption: Simplified VEGFR2 Signaling Pathway Inhibition.

  • Interpretation: A dose-dependent decrease in the levels of p-VEGFR2 and p-ERK in Compound-A-treated cells would confirm that it effectively inhibits VEGFR2 signaling in a cellular context.

These assays measure the physiological consequences of target inhibition.

  • Examples of Relevant Assays:

    • Proliferation Assay: (e.g., using BrdU incorporation or CellTiter-Glo®) to measure the effect of Compound-A on the growth of VEGF-A-stimulated HUVECs.

    • Migration Assay: (e.g., using a Boyden chamber or wound-healing assay) to assess the impact of Compound-A on the migratory capacity of endothelial cells.

    • Tube Formation Assay: To evaluate the ability of Compound-A to inhibit the formation of capillary-like structures by endothelial cells in a Matrigel™ matrix.

  • Comparative Data Presentation:

AssayCompound-A (EC50)Sunitinib (EC50)
HUVEC Proliferation50 nM5 nM
HUVEC Migration75 nM8 nM
Tube Formation60 nM6 nM
  • Interpretation: The EC50 values from these functional assays should correlate with the IC50 from the biochemical assays and the concentrations required to inhibit target phosphorylation in the Western blot. This provides a crucial link between target engagement and cellular phenotype.

Phase 3: Validating Selectivity and Off-Target Effects

No drug is perfectly selective. Therefore, it is essential to investigate the broader selectivity profile of Compound-A.

This involves screening Compound-A against a large panel of kinases (e.g., the 468-kinase panel at DiscoverX) at a fixed concentration (e.g., 1 µM).

  • Data Visualization: The results are typically presented as a dendrogram, visually representing the kinases that are most potently inhibited.

  • Interpretation: This provides a global view of the selectivity of Compound-A. Ideally, it should show potent inhibition of the intended target (VEGFR2) with minimal activity against other kinases. This profile can then be compared to the known multi-targeted profile of Sunitinib.

Techniques like chemical proteomics can identify the full spectrum of proteins that Compound-A binds to within a cell.

  • Experimental Approach:

    • Synthesize a version of Compound-A with a chemical handle (e.g., a biotin tag).

    • Incubate the tagged compound with cell lysates or live cells.

    • Use affinity purification (e.g., streptavidin beads) to pull down the compound and its binding partners.

    • Identify the bound proteins using mass spectrometry.

  • Value: This unbiased approach can uncover unexpected off-target interactions that may contribute to the compound's efficacy or toxicity profile.

Conclusion

The validation of a drug's mechanism of action is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and phenotypic assays. By systematically progressing through the experimental phases outlined in this guide, researchers can build a compelling case for the MoA of novel compounds like the this compound-based kinase inhibitors. The comparative approach, using a well-characterized drug like Sunitinib as a benchmark, provides a valuable context for interpreting the data and making informed decisions in the drug development process. A thorough understanding of a compound's MoA is not merely an academic exercise; it is the bedrock upon which safe and effective medicines are built.

Safety Operating Guide

Proper Disposal of 2-(2-Aminopyrimidin-5-yl)benzaldehyde: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Aminopyrimidin-5-yl)benzaldehyde (CAS No. 914349-52-3), a solid organic compound utilized in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document synthesizes established best practices for chemical waste management with a specific focus on the known and inferred hazards of this compound.

Hazard Assessment and Characterization

Inferred Hazards: Based on these analogs, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

This compound is a solid, likely a powder or crystalline material, and should be treated as a non-halogenated organic solid waste .[5]

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)Primary Route of Exposure
Acute Toxicity, OralH302: Harmful if swallowedIngestion
Skin IrritationH315: Causes skin irritationDermal Contact
Eye IrritationH319: Causes serious eye irritationEye Contact
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation

Personal Protective Equipment (PPE)

Due to the irritant nature of the compound and the potential for dust generation, robust PPE is mandatory during all handling and disposal operations.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves (or other chemically resistant gloves).To prevent skin contact and irritation.[1][6]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.[1]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of irritating dust particles.[4][6]

Waste Segregation and Container Management

Proper segregation is the cornerstone of safe chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Core Principle: this compound waste must be collected in a dedicated container for solid, non-halogenated organic hazardous waste .

Waste Segregation Workflow

WasteSegregation cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Designated Waste Containers Waste This compound (Solid, Unused, or Contaminated Materials) IsSolid Is it a solid? Waste->IsSolid IsHalogenated Is it halogenated? IsSolid->IsHalogenated Yes LiquidWaste Liquid Organic Waste IsSolid->LiquidWaste No SolidNonHal Solid, Non-Halogenated Organic Waste IsHalogenated->SolidNonHal No SolidHal Solid, Halogenated Organic Waste IsHalogenated->SolidHal Yes

Caption: Decision workflow for segregating chemical waste.

Container Requirements:
  • Compatibility: The container must be made of a material compatible with the chemical waste (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw-top lid). The original product container is often a suitable choice.[7]

  • Condition: The container must be in good condition, free of leaks or cracks, and have a securely fitting lid.[8]

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full chemical name: "This compound ".

    • The approximate quantity of waste.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").[8]

  • Closure: The container must be kept closed at all times except when adding waste.[8]

Step-by-Step Disposal Protocol

This protocol covers the disposal of unused product, contaminated lab supplies, and spill cleanup materials.

A. Disposal of Unused or Expired Product
  • Preparation: Ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing the appropriate PPE as detailed in Section 2.

  • Container Labeling: Prepare a designated hazardous waste container as described in Section 3.

  • Transfer: Carefully transfer the solid this compound from its original container into the designated hazardous waste container. Use a clean scoop or spatula. Avoid generating dust.

  • Seal and Store: Securely close the hazardous waste container. Store it in a designated satellite accumulation area (SAA) away from incompatible materials (e.g., strong oxidizing agents).[4]

B. Disposal of Contaminated Lab Supplies
  • Collection: Items such as gloves, weighing paper, and paper towels that are lightly contaminated with the solid chemical should be collected.

  • Packaging: Place these contaminated items into a plastic bag or directly into the designated solid hazardous waste container. If using a bag, double-bagging is recommended.[7]

  • Labeling and Disposal: Seal the bag and place it in the solid, non-halogenated organic waste container. Ensure the main container is properly labeled.

C. Spill Management and Cleanup

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and contamination.

  • Alert and Isolate: Immediately alert personnel in the vicinity of the spill. Isolate the area to prevent further spread.

  • Assess: For a small, manageable spill, proceed with cleanup only if you are trained and have the appropriate spill kit. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • PPE: Don the appropriate PPE, including respiratory protection if there is a risk of airborne dust.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not dry sweep the powder, as this will create airborne dust.[9]

    • If necessary, you may lightly dampen the absorbent material with water to minimize dust generation, but only if the material is not water-reactive (this compound is not expected to be).[10]

    • Carefully sweep or scoop the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[11]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Final Disposal: Seal the container, ensure it is properly labeled, and move it to the satellite accumulation area for pickup by your institution's hazardous waste management service.

Regulatory Compliance

All chemical waste disposal must comply with local, state, and federal regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7] Key RCRA requirements include proper waste identification, segregation, container management, and labeling.

Final Disposition

Do NOT dispose of this compound in the regular trash or down the drain.[7] All waste containing this chemical must be collected by a licensed professional waste disposal company for final disposition, which is typically high-temperature incineration.

By following this guide, researchers and laboratory professionals can ensure the safe and compliant management of this compound waste, fostering a culture of safety and environmental responsibility.

References

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2-(2-Aminopyrimidin-5-yl)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.